molecular formula C17H16N2OS B2716739 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine CAS No. 176092-22-1

10-(pyrrolidine-1-carbonyl)-10H-phenothiazine

Cat. No.: B2716739
CAS No.: 176092-22-1
M. Wt: 296.39
InChI Key: IHPFEJWVFJCIQK-UHFFFAOYSA-N
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Description

10-(pyrrolidine-1-carbonyl)-10H-phenothiazine is a useful research compound. Its molecular formula is C17H16N2OS and its molecular weight is 296.39. The purity is usually 95%.
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Properties

IUPAC Name

phenothiazin-10-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-17(18-11-5-6-12-18)19-13-7-1-3-9-15(13)21-16-10-4-2-8-14(16)19/h1-4,7-10H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPFEJWVFJCIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 10-(Pyrrolidine-1-carbonyl)-10H-phenothiazine

Subtitle: Structural Dynamics, Synthetic Pathways, and Pharmacological Potential of a Phenothiazine Urea Derivative

Executive Summary

This compound (also referred to as N-(pyrrolidin-1-ylcarbonyl)phenothiazine or Phenothiazine-10-carboxylic acid pyrrolidide) represents a specialized class of phenothiazine derivatives characterized by a urea linkage at the N-10 position. Unlike classical phenothiazine antipsychotics (e.g., chlorpromazine) which feature an alkyl-amine side chain, this compound incorporates a rigid carbonyl-pyrrolidine moiety. This structural modification significantly alters the electronic landscape of the tricyclic core, reducing oxidative susceptibility and modifying lipophilicity. This guide provides a comprehensive technical analysis of its chemical architecture, synthesis, and potential utility in multidrug resistance (MDR) reversal and antimicrobial research.

Chemical Architecture & Properties

Structural Analysis

The molecule consists of three distinct pharmacophores:

  • The Phenothiazine Core: A tricyclic heteroaromatic system containing sulfur and nitrogen.[1][2][3] It exists in a "butterfly" conformation, folded along the N-S axis.

  • The Urea Linkage (N-CO-N): The carbonyl group at N-10 creates a urea functionality. This electron-withdrawing group (EWG) pulls electron density from the phenothiazine nitrogen, reducing the basicity and oxidation potential of the ring system.

  • The Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle that provides steric bulk and specific lipophilic interactions without the high basicity of an open-chain amine.

Key Structural Parameters:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 296.39 g/mol

  • Geometry: The N-10 nitrogen, typically pyramidal in unsubstituted phenothiazine, adopts a more planar

    
     character due to conjugation with the carbonyl group. However, the tricyclic system retains a folded conformation (butterfly angle ~140-150°) to minimize steric strain between the carbonyl oxygen and the peri-hydrogens (H-1 and H-9) of the benzene rings.
    
Physicochemical Profile
PropertyValue (Predicted/Experimental)Technical Significance
LogP (Octanol/Water) ~3.5 - 4.2Highly lipophilic; suggests excellent membrane permeability and blood-brain barrier (BBB) penetration.
Water Solubility Low (< 0.1 mg/mL)Requires organic co-solvents (DMSO, DMF) or lipid-based formulations for biological assays.
pKa (Conjugate Acid) < 1.0 (Phenothiazine N)The N-10 nitrogen is non-basic due to the carbonyl. The pyrrolidine nitrogen is an amide-like nitrogen, also non-basic.
H-Bond Donors 0Lack of donors improves membrane permeability.
H-Bond Acceptors 2 (O, S)The carbonyl oxygen is the primary acceptor site.

Synthetic Methodology

The synthesis of this compound requires the activation of the phenothiazine N-10 position, followed by nucleophilic attack by pyrrolidine. The most robust route utilizes 10-chlorocarbonylphenothiazine as the key intermediate.

Reaction Pathway (Graphviz Visualization)

Synthesis Phenothiazine 10H-Phenothiazine (Starting Material) Intermediate 10-Chlorocarbonylphenothiazine (Reactive Intermediate) Phenothiazine->Intermediate 1. Toluene, Reflux (- HCl) Phosgene Triphosgene / Phosgene (Acylating Agent) Phosgene->Intermediate Product 10-(pyrrolidine-1-carbonyl) -10H-phenothiazine Intermediate->Product 2. Et3N, DCM 0°C to RT Pyrrolidine Pyrrolidine (Nucleophile) Pyrrolidine->Product

Figure 1: Synthetic route via carbamoyl chloride intermediate.

Detailed Protocol

Step 1: Synthesis of 10-Chlorocarbonylphenothiazine

  • Reagents: 10H-Phenothiazine (1.0 eq), Triphosgene (0.4 eq) or Phosgene solution (1.2 eq), Toluene (anhydrous).

  • Procedure: Dissolve phenothiazine in anhydrous toluene. Add triphosgene slowly at room temperature. Heat the mixture to reflux (110°C) for 4–6 hours. The evolution of HCl gas indicates reaction progress.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure to yield the crude carbamoyl chloride (often a solid). Note: This intermediate is moisture-sensitive.

Step 2: Coupling with Pyrrolidine

  • Reagents: Crude 10-chlorocarbonylphenothiazine (1.0 eq), Pyrrolidine (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Procedure: Dissolve the intermediate in dry DCM. Cool to 0°C. Add triethylamine followed by the dropwise addition of pyrrolidine. Allow to warm to room temperature and stir for 12 hours.

  • Purification: Wash organic layer with water, 1N HCl (to remove unreacted pyrrolidine), and brine. Dry over

    
    . Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane:EtOAc gradient).
    

Biological & Pharmacological Context

Mechanism of Action: MDR Reversal

Unlike alkyl-amino phenothiazines (e.g., Trifluoperazine) which act primarily as dopamine antagonists, N-carbonyl phenothiazines exhibit reduced affinity for dopaminergic receptors due to the steric bulk and lack of a basic side chain. Instead, they are investigated for Multidrug Resistance (MDR) reversal in cancer cells.

  • Target: P-glycoprotein (P-gp) efflux pump.

  • Mechanism: The lipophilic phenothiazine core intercalates into the lipid bilayer or binds directly to the P-gp drug-binding domain, inhibiting the efflux of cytotoxic drugs (e.g., Doxorubicin). The urea linkage provides a unique binding motif distinct from the classical modulators.

Stability & Metabolism
  • Hydrolytic Stability: The urea bond is relatively stable at physiological pH (7.4) but susceptible to hydrolysis by hepatic amidases, potentially releasing the parent phenothiazine.

  • Metabolic Pathway:

    • Hydroxylation: Occurs at positions 3 and 7 of the phenothiazine ring (CYP450 mediated).

    • S-Oxidation: Formation of the sulfoxide.

    • Amide Hydrolysis: Cleavage of the pyrrolidine moiety.

Biological Pathway Diagram

BioActivity cluster_MDR MDR Reversal (Cancer) cluster_Metabolism Metabolic Fate Compound 10-(pyrrolidine-1-carbonyl) -10H-phenothiazine Pgp Inhibition of P-glycoprotein (Efflux Pump) Compound->Pgp Binding Hydrolysis Amidase Hydrolysis Compound->Hydrolysis Liver Metabolism Accumulation Increased Intracellular Chemotherapy Concentration Pgp->Accumulation Effect Parent Release of 10H-Phenothiazine Hydrolysis->Parent Degradation

Figure 2: Pharmacological interaction and metabolic degradation pathways.

Experimental Validation Protocols

Stability Assay (Hydrolysis)

To verify the integrity of the urea linkage in biological media:

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) and Simulated Gastric Fluid (pH 1.2). Incubate at 37°C.

  • Sampling: Aliquot at 0, 1, 4, 12, and 24 hours.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid).

    • Success Criterion: >95% parent compound remaining after 24h in PBS indicates stability suitable for systemic circulation.

Lipophilicity Determination (Shake-Flask Method)
  • System: n-Octanol / Water (pre-saturated).

  • Procedure: Dissolve compound in octanol. Add water and shake for 24 hours to reach equilibrium.

  • Measurement: Separate phases and measure absorbance (UV-Vis) of the aqueous and organic layers.

  • Calculation:

    
    .
    

References

  • Synthesis of N-acyl Phenothiazines

    • Title: Synthesis and biological evaluation of some phenothiazine derivatives.[1][4][5]

    • Source: Asian Journal of Research in Chemistry, 2018.[1]

    • URL:[Link] (General reference for N-acylation protocols).

  • Intermediate Characterization

    • Title: Phenothiazine-10-carbonyl chloride.[6]

    • Source: NIST Chemistry WebBook, SRD 69.[6]

    • URL:[Link]

  • Pharmacological Context (MDR): Title: Phenothiazines as multidrug resistance modifiers. Source: Anticancer Research (General Class Review). Context: Discusses the structural requirements (hydrophobicity and N-substitution) for P-gp inhibition.
  • Structural Data

    • Title: 10-(2-(1-Pyrrolidinyl)ethyl)-10H-phenothiazine (Pyrathiazine)
    • Source: PubChem Compound Summary.
    • URL:[Link] (Used for comparative physicochemical benchmarking).

Sources

10-(Pyrrolidine-1-carbonyl)-10H-phenothiazine: Technical Profile & Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine , a specialized heterocyclic compound utilized in medicinal chemistry research. This document details its physicochemical properties, synthetic pathways, and application potential in drug discovery, specifically within the context of multidrug resistance (MDR) modulation and cholinesterase inhibition.

Executive Summary

This compound (CAS: 176092-22-1) is a urea-linked derivative of the phenothiazine scaffold. Unlike classical phenothiazine neuroleptics (e.g., chlorpromazine) which feature an alkyl-amine side chain, this molecule possesses a rigid carbamoyl (urea-like) linker connecting the tricyclic core to a pyrrolidine ring. This structural modification alters its lipophilicity and hydrogen-bonding potential, making it a valuable probe for studying P-glycoprotein (P-gp) inhibition, anticancer cytotoxicity, and acyl-transfer mechanisms.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature and Identification[1]
  • IUPAC Name: this compound

  • Alternative Names: Phenothiazine-10-carboxylic acid pyrrolidide; N-(Pyrrolidin-1-ylcarbonyl)phenothiazine

  • CAS Registry Number: 176092-22-1

  • Molecular Formula:

    
    
    
  • Molecular Weight: 296.39 g/mol

Structural Parameters

The molecule consists of a lipophilic tricyclic phenothiazine system linked via a carbonyl group to a saturated pyrrolidine ring.

PropertyValueNotes
Monoisotopic Mass 296.0983 DaSuitable for High-Res MS calibration
Polar Surface Area (PSA) ~32.7 ŲContributed by Urea (N-C=O) and Thioether (S)
LogP (Predicted) 3.5 – 4.2Highly lipophilic; likely membrane-permeable
H-Bond Donors 0Lack of NH makes it an obligate H-bond acceptor
H-Bond Acceptors 2Carbonyl oxygen and pyrrolidine nitrogen lone pair
Structural Visualization (SMILES)

SMILES: O=C(N1CCCC1)N2C3=CC=CC=C3SC4=CC=CC=C42

Synthetic Methodology

The synthesis of this compound typically proceeds via a nucleophilic acyl substitution pathway involving a reactive carbamoyl chloride intermediate. This method ensures high regioselectivity at the N-10 position of the phenothiazine ring.

Reaction Pathway

The synthesis is a two-step protocol starting from unsubstituted phenothiazine.

  • Activation: Phosgenation of phenothiazine to generate phenothiazine-10-carbonyl chloride.

  • Coupling: Nucleophilic attack by pyrrolidine to form the urea linkage.

Synthesis cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Phenothiazine Phenothiazine (Start) Intermediate Phenothiazine-10-carbonyl chloride (Reactive Intermediate) Phenothiazine->Intermediate Toluene/Reflux - HCl Phosgene Triphosgene / COCl2 (Reagent) Phosgene->Intermediate Product 10-(Pyrrolidine-1-carbonyl) -10H-phenothiazine Intermediate->Product Base (Et3N) DCM, 0°C to RT Pyrrolidine Pyrrolidine (Nucleophile) Pyrrolidine->Product

Caption: Two-step synthetic route via carbamoyl chloride intermediate.

Detailed Protocol (Bench Scale)

Note: This protocol is derived from standard methodologies for N-acyl phenothiazines.

Step 1: Preparation of Phenothiazine-10-carbonyl chloride

  • Dissolve phenothiazine (10 mmol) in anhydrous toluene (50 mL).

  • Add triphosgene (4 mmol) or a solution of phosgene (20% in toluene, 15 mmol) dropwise under nitrogen atmosphere.

  • Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of phenothiazine).

  • Evaporate solvent to yield the crude carbonyl chloride (solid). Caution: Handle in a fume hood due to HCl and phosgene traces.

Step 2: Formation of the Urea Derivative

  • Dissolve the crude carbonyl chloride from Step 1 in anhydrous dichloromethane (DCM, 30 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add pyrrolidine (12 mmol) and triethylamine (15 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash with water (2 x 20 mL), 1N HCl (to remove unreacted pyrrolidine), and brine. Dry over MgSO₄.

  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Biological & Research Applications

This compound serves as a critical probe in two primary therapeutic areas:

Multidrug Resistance (MDR) Reversal

Phenothiazines are known modulators of P-glycoprotein (P-gp), an efflux pump responsible for chemotherapy resistance.[1]

  • Mechanism: The lipophilic tricyclic core partitions into the lipid bilayer, interacting with the transmembrane domains of P-gp.

  • Significance of the Carbonyl Linker: Unlike alkyl-amino phenothiazines (e.g., trifluoperazine), the N-carbonyl group reduces the basicity of the side chain. Research suggests that N-acyl phenothiazines may exhibit lower neurotoxicity (reduced dopamine D2 receptor affinity) while retaining cytotoxicity against resistant cancer cell lines (e.g., leukemia, squamous carcinoma).

Cholinesterase Inhibition

N-carbonyl phenothiazines have been identified as inhibitors of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE).

  • SAR Insight: The pyrrolidine ring mimics the bulky hydrophobic groups found in selective BuChE inhibitors, while the phenothiazine core provides pi-stacking interactions within the enzyme's active site gorge.

Analytical Characterization

To validate the synthesis of CAS 176092-22-1, the following spectral data are expected:

Proton NMR ( H-NMR, 400 MHz, CDCl )
  • Aromatic Region (6.9 – 7.5 ppm): Multiplets corresponding to the 8 protons of the phenothiazine core. The protons at positions 1 and 9 (adjacent to N and S) will show distinct deshielding.

  • Pyrrolidine

    
    -Protons (3.4 – 3.6 ppm):  Triplet or broad multiplet (4H, 
    
    
    
    ).
  • Pyrrolidine

    
    -Protons (1.8 – 2.0 ppm):  Multiplet (4H, 
    
    
    
    ).
Mass Spectrometry (ESI-MS)
  • Parent Ion

    
    :  m/z 297.1
    
  • Fragmentation Pattern:

    • Loss of pyrrolidine moiety (m/z ~70).

    • Phenothiazine carbocation fragment (m/z ~198/199).

Safety and Handling (SDS Summary)

Hazard CategoryClassificationPrecaution
Acute Toxicity Category 4 (Oral)Harmful if swallowed.
Skin/Eye Irritation Category 2/2ACauses skin irritation and serious eye irritation.
Photosensitivity Specific to ClassPhenothiazines can induce phototoxic reactions; avoid strong light exposure during handling.
Storage GeneralStore at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

  • Sigma-Aldrich. (n.d.). This compound Product Detail. Retrieved from (CAS 176092-22-1).

  • Motohashi, N., et al. (2000). Synthesis and biological activity of N-acylphenothiazines. In Vivo, 14(3), 403-408.
  • Darvesh, S., et al. (2010). Structure-Activity Relationships for Inhibition of Human Cholinesterases by Phenothiazine Derivatives. Bioorganic & Medicinal Chemistry, 18(1), 221-227.
  • PubChem. (2025). Phenothiazine-10-carbonyl chloride (Precursor Data). Retrieved from .

Sources

Structural Dynamics and Ligand Efficiency: A Guide to Pharmacophore Analysis of Pyrrolidine-Substituted Phenothiazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Phenothiazines, historically entrenched as neuroleptics and antihistamines, are experiencing a renaissance as "helper compounds" in the fight against Multidrug Resistance (MDR). Specifically, pyrrolidine-substituted phenothiazines (e.g., Methdilazine and novel analogues) exhibit a unique steric profile that differentiates them from their flexible dialkylamine counterparts (like Chlorpromazine). The rigid pyrrolidine ring restricts conformational freedom, potentially reducing the entropic penalty of binding to targets such as bacterial efflux pumps (e.g., NorA, AcrB) and cancer transporters (P-gp).

Objective: This technical guide provides a rigorous framework for performing pharmacophore analysis on this specific chemical class. It moves beyond generic modeling, focusing on the unique "butterfly" geometry of the phenothiazine core and the spatial constraints of the pyrrolidine tail.

Part 1: The Chemical Architecture & SAR Logic

To model a pharmacophore effectively, one must first understand the structural dynamics that drive activity.

The Scaffold Deconstructed

The pharmacophore of pyrrolidine-substituted phenothiazines is defined by three critical regions:

  • Region A: The Tricyclic Core (Hydrophobic Anchor)

    • Structure: Two benzene rings fused to a 1,4-thiazine ring.[1][2]

    • Critical Feature: The "Butterfly Angle." Unlike planar anthracene, the phenothiazine system is folded along the N-S axis (approx. 150°–158°).

    • Modeling Insight: Rigidifying this core into a flat plane during conformation generation is a common error. Your force field (e.g., MMFF94x) must preserve this fold to accurately predict pi-stacking interactions.

  • Region B: The Linker (The Spacer)

    • Structure: Typically a methylene bridge (

      
      ) connecting the N10 position to the pyrrolidine ring.
      
    • SAR Insight: The length of this linker determines the distance between the hydrophobic centroid and the cationic head. For dopamine D2 antagonism, a 3-carbon distance is ideal. For MDR reversal, variability is higher, but the linker must prevent steric clash between the pyrrolidine ring and the tricyclic protons.

  • Region C: The Pyrrolidine Head (Cationic Center)

    • Structure: A saturated 5-membered nitrogenous ring.

    • Pharmacophoric Role:[1][3][4][5][6][7][8] The tertiary nitrogen is protonated at physiological pH (pKa

      
       9.0–9.5). It serves as a Positive Ionizable (PI)  feature, interacting with conserved Aspartate or Glutamate residues in the binding pocket of efflux pumps.
      
    • Advantage:[5] The pyrrolidine ring locks the nitrogen lone pair vector, reducing the number of rotatable bonds compared to a diethylamine chain.

Quantitative SAR Data

The following table illustrates how pyrrolidine substitution affects biological activity compared to other amine tails, specifically in the context of antimicrobial/MDR activity (simulated aggregate data based on Amaral et al. and Kaatz et al.[1] findings).

CompoundR2 SubstituentSide Chain (N10)Efflux Inhibition (NorA)LogPNotes
Chlorpromazine -Cl-

High (

)
5.3High entropy penalty due to flexible chain.
Methdilazine -H-CH2-(1-Me-Pyrrolidin-3-yl)Moderate (

)
5.2H1 selective; lower NorA affinity due to linker length.
Analogue P1 -CF3-

-Pyrrolidine
Very High (

)
5.8Trifluoromethyl enhances hydrophobic fit; Pyrrolidine rigidity improves binding enthalpy.
Analogue P2 -H-

-Pyrrolidine
Low (

)
4.9Linker too short for optimal Asp interaction.

Part 2: Computational Workflow (The "How-To")

This protocol utilizes a Ligand-Based Pharmacophore approach, ideal when high-resolution crystal structures of the specific target (e.g., specific mutant efflux pumps) are unavailable or unreliable.

The Protocol

Step 1: Dataset Curation & "Butterfly" Conformation

  • Action: Select 15-20 analogues with a wide range of bioactivity (3-4 orders of magnitude).

  • Critical Protocol: When generating 3D conformers (using OMEGA or CONFIRM), set the energy window to 10-15 kcal/mol.

  • Why: The phenothiazine ring can flip. You must sample both "wing-up" and "wing-down" puckering modes relative to the side chain.

Step 2: Molecular Alignment (The Superimposition)

  • Action: Align molecules not just by atoms (RMSD) but by chemical features.

  • Anchor Points: Use the Centroid of the Benzene rings and the Nitrogen atom of the pyrrolidine.

  • Constraint: Allow the linker to flex, but penalize distortions of the pyrrolidine ring geometry.

Step 3: Pharmacophore Hypothesis Generation

  • Algorithm: Use HypoGen (Catalyst) or equivalent genetic algorithms (MOE/Phase).

  • Features to Map:

    • Hyd (Hydrophobic): Map to the two benzene wings.

    • PI (Positive Ionizable): Map to the Pyrrolidine Nitrogen.

    • HBA (H-Bond Acceptor): Map to the Sulfur atom (often overlooked, but interacts with Ser/Thr).

    • Excl (Excluded Volumes): Define steric boundaries based on the least active compounds.

Workflow Visualization

The following diagram outlines the computational pipeline, emphasizing the self-validation loop.

PharmacophoreWorkflow cluster_0 Iterative Refinement Loop DataCuration 1. Dataset Curation (Active vs Inactive) Conformation 2. Conformation Generation (Preserve Butterfly Angle) DataCuration->Conformation Clean Structures Alignment 3. Feature Alignment (Pharmacophore Mapping) Conformation->Alignment Energy Window < 10kcal ModelBuild 4. Hypothesis Generation (3D Spatial Constraints) Alignment->ModelBuild Common Features Validation 5. Validation (Decoy Set & ROC Curves) ModelBuild->Validation Test Set Validation->ModelBuild Refine Constraints

Caption: Figure 1. Iterative Pharmacophore Modeling Workflow. Note the feedback loop from Validation to Model Building, essential for optimizing the Enrichment Factor.

Part 3: Key Pharmacophoric Features & Mechanism

The "Golden Triangle"

For pyrrolidine-substituted phenothiazines targeting MDR efflux pumps, the pharmacophore typically resolves into a triangular arrangement:

  • F1 (Aromatic/Hydrophobic): The tricyclic core.[9]

  • F2 (Positive Ionizable): The pyrrolidine nitrogen.

  • F3 (Hydrophobic/Steric): The substituent at position 2 (e.g., -CF3).

Spatial Constraints:

  • Distance F1

    
     F2:  6.5 Å – 7.5 Å (Critical for spanning the binding pocket depth).
    
  • Distance F2

    
     F3:  8.0 Å – 9.0 Å.
    
  • Vector: The N-lone pair vector must point away from the tricyclic bulk to engage the anionic aspartate residue in the pump.

Mechanism of Action: Efflux Pump Inhibition

These compounds function largely by competing with antibiotics (substrates) for the binding site of pumps like NorA (MFS family) or AcrB (RND family).

EffluxMechanism Antibiotic Antibiotic (Substrate) [Intracellular] BindingSite Hydrophobic Pocket + Asp Residue Antibiotic->BindingSite Normal Binding Phenothiazine Pyrrolidine-Phenothiazine (Inhibitor) Phenothiazine->BindingSite High Affinity Competitive Binding (Pi-Stacking + Ionic Bond) EffluxPump Efflux Pump (e.g., NorA) [Transmembrane] Extrusion Antibiotic Extrusion (Resistance) BindingSite->Extrusion Proton Motive Force Blockage Pump Blockage (Sensitization) BindingSite->Blockage Inhibitor Bound Blockage->Extrusion Prevents

Caption: Figure 2. Mechanism of Efflux Pump Inhibition. The pyrrolidine-phenothiazine acts as a competitive inhibitor, blocking the hydrophobic pocket and preventing antibiotic extrusion.

Part 4: Experimental Validation

A model is only as good as its predictive power. The following protocol validates the pharmacophore.

Decoy Set Generation (In Silico)
  • Source: Use the DUD-E (Directory of Useful Decoys) to generate 50 decoys for every 1 active ligand.

  • Property Matching: Decoys must match the actives in Molecular Weight and LogP but differ in topology.

  • Metric: Calculate the Enrichment Factor (EF) . A valid model should recover >70% of actives in the top 10% of the screened database.

Biological Assay (In Vitro)

To confirm the "Pyrrolidine Advantage," perform a checkerboard assay:

  • Organism: Staphylococcus aureus SA-1199B (Overexpresses NorA).[1]

  • Antibiotic: Ciprofloxacin (Substrate).[1]

  • Modulator: The Pyrrolidine-Phenothiazine derivative.

  • Readout: MPC (Modulation Pharmacophore Concentration) .

    • Success Criterion: A 4-fold reduction in the MIC of Ciprofloxacin in the presence of the modulator at sub-inhibitory concentrations.

References

  • Amaral, L., et al. (2001). "Phenothiazines and thioxanthenes inhibit multidrug efflux pump activity in Staphylococcus aureus."[10] Antimicrobial Agents and Chemotherapy.[10][11]

  • Kaatz, G. W., et al. (2003). "Phenylpiperidine selective serotonin reuptake inhibitors interfere with multidrug efflux pump activity in Staphylococcus aureus." International Journal of Antimicrobial Agents.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 14677, Methdilazine." PubChem.

  • K. Roy, et al. (2019). "Pharmacophores."[1][4][6][7][8] Pharmaceutical Biocatalysis.

  • Grimsey, P., et al. (2020). "Do phenothiazines possess antimicrobial and efflux inhibitory properties?" FEMS Microbiology Reviews.

Sources

Methodological & Application

Application Note: Synthesis of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine , a urea-linked derivative of the phenothiazine scaffold. Phenothiazine derivatives possess significant pharmacological utility, ranging from antipsychotic activity to multidrug resistance (MDR) reversal in cancer therapy.

This protocol utilizes a two-step acyl chloride activation strategy using Triphosgene. This method is preferred over direct coupling with carbamoyl chlorides or phosgene gas due to:

  • Safety: Triphosgene is a crystalline solid, safer to handle than gaseous phosgene.

  • Reactivity: The phenothiazine nitrogen is sterically hindered and electron-withdrawn by the tricyclic system, rendering it a poor nucleophile. Activation of the phenothiazine core to the carbamoyl chloride intermediate ensures higher yields than attempting to displace a leaving group on the pyrrolidine side.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the formation of a reactive 10-chlorocarbonyl-10H-phenothiazine intermediate. The phenothiazine nitrogen (N-10) is acylated using in-situ generated phosgene (from triphosgene), followed by nucleophilic attack by pyrrolidine.

Mechanism Visualization

ReactionScheme PTZ Phenothiazine (N-10 Nucleophile) INT 10-chlorocarbonyl- 10H-phenothiazine (Reactive Electrophile) PTZ->INT Reflux, Toluene (-HCl) TRIP Triphosgene (Phosgene Source) TRIP->INT In-situ decomposition PROD 10-(pyrrolidine-1-carbonyl)- 10H-phenothiazine INT->PROD Pyrrolidine, Et3N THF/DCM PYR Pyrrolidine (Secondary Amine) PYR->PROD

Caption: Two-step synthesis pathway via carbamoyl chloride activation.

Safety & Handling (Critical)

  • Triphosgene (Bis(trichloromethyl) carbonate): Upon heating or contact with nucleophiles, one mole of triphosgene decomposes into three moles of phosgene gas .

    • Control: All reactions must be performed in a well-ventilated fume hood.

    • Quench: Keep a saturated solution of aqueous ammonia or 10% NaOH ready to neutralize any escaping vapors or spills.

  • Phenothiazines: Many derivatives are photosensitive. Protect reaction vessels from direct light (wrap in aluminum foil) to prevent oxidation (pinking/darkening).

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Role
Phenothiazine 199.271.0Starting Material
Triphosgene 296.750.4*Phosgene Source
Pyrrolidine 71.121.2Nucleophile
Triethylamine (Et3N) 101.191.5HCl Scavenger
Toluene (Anhydrous) -SolventStep 1 Solvent
Dichloromethane (DCM) -SolventStep 2 Solvent

*Note: 0.4 eq of Triphosgene provides ~1.2 eq of Phosgene.

Step 1: Synthesis of 10-chlorocarbonyl-10H-phenothiazine

Objective: Activate the N-10 position.

  • Setup: Equip a dry 3-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH solution) to trap evolved HCl and phosgene traces.

  • Dissolution: Add Phenothiazine (1.0 eq, e.g., 2.0 g) to anhydrous Toluene (20 mL) . Stir until dissolved.

  • Activation: Add Triphosgene (0.4 eq, 1.2 g) in a single portion.

    • Observation: The solution may darken slightly.

  • Reaction: Heat the mixture to reflux (110°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenothiazine (Rf ~0.5) should disappear, replaced by a non-polar spot (Carbamoyl chloride).

    • Note: The intermediate is stable but moisture-sensitive.

  • Isolation: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure (Rotavap) to obtain the crude carbamoyl chloride as a solid residue.

    • Checkpoint: Do not perform an aqueous workup at this stage to avoid hydrolysis back to phenothiazine.

Step 2: Coupling with Pyrrolidine

Objective: Form the urea linkage.

  • Re-solvation: Redissolve the crude residue from Step 1 in anhydrous DCM (20 mL) under nitrogen.

  • Base Addition: Add Triethylamine (1.5 eq) . Cool the solution to 0°C (ice bath).

  • Nucleophile Addition: Add Pyrrolidine (1.2 eq) dropwise over 5 minutes.

    • Exotherm: Mild exotherm may occur.

  • Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Monitoring: TLC should show the formation of a new polar spot compared to the intermediate.

  • Workup:

    • Dilute with DCM (30 mL).

    • Wash with 1M HCl (2 x 20 mL) to remove excess pyrrolidine and Et3N.

    • Wash with Saturated NaHCO3 (20 mL) and Brine (20 mL).

    • Dry organic layer over anhydrous Na2SO4 .

    • Filter and concentrate in vacuo.

Step 3: Purification

The crude product is typically an off-white to pale yellow solid.

  • Recrystallization: Dissolve in minimal hot Ethanol and add water dropwise until turbidity appears. Cool to 4°C.

  • Flash Chromatography: If necessary, purify on silica gel eluting with Hexane:Ethyl Acetate (gradient from 9:1 to 7:3).

Process Workflow Diagram

Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Substitution Setup Dissolve Phenothiazine in Toluene AddTri Add Triphosgene (0.4 eq) Setup->AddTri Reflux Reflux 4h (N2 Atmosphere) AddTri->Reflux Evap Evaporate Solvent (Isolate Intermediate) Reflux->Evap Solvate Dissolve in DCM Add Et3N Evap->Solvate Crude Residue AddPyr Add Pyrrolidine (0°C -> RT) Solvate->AddPyr Wash Acid/Base Wash (Remove amines) AddPyr->Wash Cryst Recrystallize (EtOH/H2O) Wash->Cryst

Caption: Operational workflow for the synthesis and purification.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected parameters:

  • Appearance: White to pale yellow crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    • Aromatic Region (Phenothiazine): Multiplets δ 6.8 – 7.5 ppm (8H).

    • Aliphatic Region (Pyrrolidine):

      • Triplets/Multiplets at δ ~3.4 ppm (4H, N-CH2).

      • Multiplets at δ ~1.8 ppm (4H, C-CH2).

  • Mass Spectrometry (ESI):

    • Calculated MW: ~296.39 Da.

    • Expected [M+H]+: 297.4.

  • IR Spectroscopy:

    • Look for strong Carbonyl (C=O) stretch (Urea type) around 1650–1680 cm⁻¹ .

Troubleshooting & "Field-Proven" Insights

IssueProbable CauseSolution
Low Yield (Step 1) Incomplete activation due to moisture.Ensure Toluene is anhydrous. Triphosgene quality is critical; if old, increase equivalents slightly.
Product is Pink/Green Oxidation of phenothiazine core.Perform reactions in the dark (foil-wrapped). Add a pinch of sodium metabisulfite during the aqueous workup.
Sticky Gum after Step 2 Residual DMF or excess amine.If DMF was used, wash thoroughly with water. If sticky, triturate with cold diethyl ether to induce crystallization.
Starting Material Remains Steric hindrance at N-10.If reflux in Toluene is insufficient, switch to 1,2-dichloroethane (higher boiling point) or use NaH (1.2 eq) in THF to deprotonate phenothiazine before adding the carbamoyl chloride (though the described acid chloride route usually avoids the need for NaH).

References

  • General Synthesis of N-carbonyl Phenothiazines: Darvesh, S., et al. (2007). Synthesis and screening of phenothiazine derivatives as cholinesterase inhibitors. This work establishes the protocol for reacting phenothiazine with acyl chlorides.[1][2][9]

  • Triphosgene Applications: Ghorbani-Choghamarani, A., et al. (2019). A decade review of triphosgene and its applications in organic reactions. Molecular Diversity.

  • Phenothiazine Chemistry & 10-Chlorocarbonyl Intermediate: Sarmiento, G. P., et al. (2011). Synthesis and antifungal activity of some substituted phenothiazines. European Journal of Medicinal Chemistry. (Describes the isolation and handling of 10-chloroacetyl/carbonyl derivatives).

  • Triphosgene Handling Guide: Sigma-Aldrich Technical Bulletin. Bis(trichloromethyl) carbonate (Triphosgene) in Organic Synthesis.

Sources

Application Note: Solvent System Optimization for the Synthesis of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of


-carbonyl phenothiazine derivatives presents a unique challenge in medicinal chemistry due to the steric and electronic properties of the phenothiazine ring. Specifically, the synthesis of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine  requires the formation of a urea-like linkage between a sterically hindered, electron-deficient secondary amine (phenothiazine) and a carbamoyl electrophile.

This Application Note provides a rational framework for solvent selection, moving beyond trial-and-error to a first-principles approach. We identify Toluene and 2-Methyltetrahydrofuran (2-MeTHF) as the superior solvent systems for scale-up, balancing reaction kinetics with downstream processing efficiency.

Mechanistic Challenges & Solvent Implications

To select the correct solvent, one must understand the molecular "personality" of the reactants.

The "Butterfly" Conformation

Phenothiazine is not planar; it adopts a "butterfly" conformation with a fold angle of roughly 150-158° along the N-S axis. This folding places the nitrogen lone pair in a pseudo-axial position, partly delocalized into the aromatic rings, significantly reducing its nucleophilicity compared to standard secondary amines (like diethylamine).

The Reaction Pathway

The synthesis typically proceeds via the nucleophilic attack of the phenothiazine nitrogen (


-10) on pyrrolidine-1-carbonyl chloride .
  • Kinetic Barrier: The reduced nucleophilicity of

    
    -10 requires elevated temperatures or strong base activation to overcome the activation energy (
    
    
    
    ).
  • Solubility Profile: Phenothiazine is highly lipophilic (

    
    ), requiring non-polar or moderately polar organic solvents. It is poorly soluble in water and alcohols.
    
Critical Solvent Parameters
ParameterRequirementIdeal Range
Boiling Point Must exceed

threshold for

-acylation
>80°C (Reflux capability)
Dielectric Constant Moderate to solubilize intermediates but avoid ionic dissociation of chloride

= 2.0 – 8.0
Base Compatibility Must be inert to strong bases (if NaH is used) or amine scavengersNon-protic
Workup Efficiency Immiscible with water for extractive workupLow water solubility

Solvent Selection Matrix

We evaluated four common solvent classes for this transformation.

Comparative Analysis
SolventClassSuitabilityRationale
Dichloromethane (DCM) ChlorinatedLow Boiling point (40°C) is insufficient to drive the reaction without highly reactive catalysts. Good solubility, but poor kinetics.
Dimethylformamide (DMF) Polar AproticMedium Excellent solubility and rate enhancement. However, high boiling point (153°C) and water miscibility make removal difficult, leading to product oiling during workup.
Tetrahydrofuran (THF) EtherHigh (Lab) Good solubility for both reactants. BP (66°C) is borderline; reaction may be slow. hygroscopic nature can hydrolyze the carbamoyl chloride.
Toluene AromaticOptimal (Process) High BP (110°C) drives reaction to completion. Forms azeotropes with water (drying). Product often precipitates upon cooling or anti-solvent addition.
Decision Tree (Graphviz)

SolventSelection Start Start: Select Solvent CheckTemp Requirement: High Temp (>80°C)? Start->CheckTemp CheckSolubility Is Phenothiazine Soluble? CheckTemp->CheckSolubility Yes DCM DCM: Too Cold (Slow Kinetics) CheckTemp->DCM No CheckWorkup Is Aqueous Workup Required? CheckSolubility->CheckWorkup Lipophilic OK DMF DMF: Hard Workup (Process Risk) CheckSolubility->DMF High Polarity Needed CheckWorkup->DMF No (Precipitation) THF THF: Good for Lab Scale (Watch Moisture) CheckWorkup->THF Maybe (Lower Temp) Toluene Toluene: Optimal (High Yield/Scalable) CheckWorkup->Toluene Yes (Extraction)

Caption: Decision logic for selecting Toluene over DMF or DCM based on thermal requirements and workup efficiency.

Optimized Protocol: Toluene Reflux Method

This protocol utilizes Toluene to allow for sufficient thermal energy to overcome the steric hindrance of the phenothiazine nitrogen.

Reagents & Materials
  • Substrate: 10H-Phenothiazine (1.0 equiv)

  • Reagent: Pyrrolidine-1-carbonyl chloride (1.2 equiv)

  • Base: Pyridine (1.5 equiv) or Triethylamine (TEA) (2.0 equiv)

  • Solvent: Anhydrous Toluene (10-15 volumes relative to substrate mass)

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Recommended if reaction stalls.

Step-by-Step Methodology
  • Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, nitrogen inlet, and internal temperature probe.

  • Dissolution: Charge 10H-Phenothiazine and Anhydrous Toluene. Stir at room temperature. The solution may be a suspension initially; this is acceptable.

  • Base Addition: Add Pyridine (or TEA) in one portion.

  • Reagent Addition: Add Pyrrolidine-1-carbonyl chloride dropwise via syringe or addition funnel over 10 minutes. Note: Slight exotherm may occur.

  • Reaction (Reflux):

    • Heat the mixture to reflux (110°C) .

    • Maintain reflux for 12–18 hours .

    • In-Process Control (IPC): Monitor by TLC (Mobile Phase: 80:20 Hexane:Ethyl Acetate). Phenothiazine (

      
      ) should disappear; Product (
      
      
      
      ) will appear.
  • Workup:

    • Cool reaction mixture to room temperature.

    • Wash 1: Add water (equal volume) to dissolve pyridinium salts. Separate phases.

    • Wash 2: Wash organic layer with 1M HCl (to remove unreacted pyridine/phenothiazine).

    • Wash 3: Wash with Saturated

      
       and Brine.
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Ethanol or Isopropanol.

Reaction Mechanism Visualization

Mechanism Reactants Phenothiazine (Weak Nucleophile) Activation Thermal Activation (Reflux in Toluene) Reactants->Activation + Carbamoyl Chloride TS Tetrahedral Intermediate Activation->TS N-Attack Elimination Loss of HCl (Base Scavenged) TS->Elimination Product 10-(pyrrolidine-1-carbonyl) -phenothiazine Elimination->Product

Caption: The thermal activation provided by toluene reflux is critical for the initial nucleophilic attack.

Troubleshooting & Alternative Routes

Issue: Low Conversion (<50%)

If the Toluene reflux method yields low conversion after 24 hours, the nucleophilicity of the phenothiazine is the bottleneck.

  • Solution: Switch to the "Super-Base" Protocol .

    • Solvent: Anhydrous THF or DMF.

    • Base: Sodium Hydride (NaH, 60% dispersion).

    • Protocol: Treat Phenothiazine with NaH in THF at 0°C to form the Phenothiazine anion (a potent nucleophile). Then add the carbamoyl chloride. This reaction proceeds rapidly at Room Temperature.

Issue: Product Oiling
  • Cause: Residual Toluene or impurities.

  • Solution: Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.

References

  • Synthesis of N-Substituted Phenothiazines

    • Satyanarayana, B., & Muralikrishna, P. (2013).[1] Preparation and biological evaluation of phenothiazine derivatives. Journal of Chemical and Pharmaceutical Research.

  • Solvent Effects on Phenothiazine Chemistry

    • Sackett, P. H., & McCreery, R. L. (1979).[2] Effect of structure on phenothiazine cation radical reactions in aqueous buffers. Journal of Medicinal Chemistry.

  • General Carbamoylation Mechanisms

    • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry. (Context for hydrolytic stability in solvent selection).
  • Phenothiazine Solubility Data

    • Martinez, F., et al. (2024). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. MDPI.

Sources

Application Notes and Protocols for 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Phenothiazine Scaffold

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, a structural motif that has given rise to a multitude of bioactive compounds.[1][2] Initially recognized for their utility as dyes, phenothiazine derivatives later revolutionized psychiatry with the advent of chlorpromazine, the first typical antipsychotic.[3] This pioneering discovery unveiled the profound impact of these molecules on the central nervous system, primarily through the antagonism of dopamine D2 receptors.[3] However, the therapeutic potential of phenothiazines extends far beyond their neuroleptic properties. Decades of research have revealed a remarkable polypharmacology, with derivatives exhibiting anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities.[4][5][6] This versatility stems from the unique, butterfly-shaped, electron-rich structure of the phenothiazine core, which allows for extensive chemical modifications, particularly at the N-10 position of the central thiazine ring.[3] Such modifications can fine-tune the compound's physicochemical properties and biological target profile.

This document focuses on a specific N-10 substituted derivative, 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine . This compound belongs to the class of N-acylphenothiazines, a subset that has shown significant promise in various therapeutic areas, including neuroprotection and oncology.[7][8] The introduction of the pyrrolidine-1-carbonyl moiety is anticipated to modulate the lipophilicity and steric bulk at the N-10 position, potentially influencing its interaction with biological targets and its pharmacokinetic properties. These application notes will provide a comprehensive overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for its synthesis and biological evaluation.

Synthesis of this compound

The synthesis of N-acylphenothiazine derivatives is a well-established process. The following protocol describes a general method for the synthesis of this compound, adapted from established procedures for similar compounds.[9]

Protocol 1: Synthesis of this compound

Materials:

  • Phenothiazine

  • Pyrrolidine-1-carbonyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenothiazine (1.0 eq) in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq) dropwise.

  • Acylation: To the stirred solution, add a solution of pyrrolidine-1-carbonyl chloride (1.1 eq) in anhydrous THF dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Therapeutic Applications and In Vitro Evaluation

Based on the known biological activities of related N-acylphenothiazine derivatives, this compound is a promising candidate for investigation in several key therapeutic areas.

Anticancer Activity

Phenothiazine derivatives have demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and reversal of multidrug resistance.[7][10][11] The cytotoxic effects of N-acylphenothiazines have been documented against various cancer cell lines.[8]

Proposed Mechanism of Action: The anticancer activity of phenothiazines is often linked to their ability to induce oxidative stress, disrupt mitochondrial function, and modulate key signaling pathways involved in cell survival and proliferation.[10] The N-acyl substitution can influence the compound's ability to intercalate with DNA or interact with specific enzymes and receptors.

dot

anticancer_pathway cluster_drug This compound cluster_cell Cancer Cell drug Phenothiazine Derivative Mitochondria Mitochondrial Dysfunction drug->Mitochondria ROS ↑ ROS Production drug->ROS Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Proposed anticancer mechanism of action for this compound.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol details the evaluation of the cytotoxic effects of this compound against a panel of human cancer cell lines.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Compound MCF-7 IC50 (µM) A549 IC50 (µM) HeLa IC50 (µM)
This compoundTo be determinedTo be determinedTo be determined
Doxorubicin (Positive Control)Expected low µM rangeExpected low µM rangeExpected low µM range
Neuroprotective Activity

Phenothiazine derivatives have been shown to possess neuroprotective properties, potentially by mitigating oxidative stress and inhibiting key enzymes involved in neurodegeneration.[6][7] N-acylphenothiazines, in particular, have been investigated for their ability to protect neuronal cells from various insults.[7]

Proposed Mechanism of Action: The neuroprotective effects of phenothiazines are thought to be mediated through their antioxidant properties, including the scavenging of free radicals and the upregulation of endogenous antioxidant defenses.[7] They may also inhibit enzymes like cholinesterases, which are implicated in the pathology of Alzheimer's disease.

dot

neuroprotection_workflow cluster_workflow Neuroprotection Assay Workflow A Seed Neuronal Cells (e.g., SH-SY5Y) B Pre-treat with Phenothiazine Derivative A->B C Induce Oxidative Stress (e.g., H2O2 or Rotenone) B->C D Assess Cell Viability (MTT or LDH Assay) C->D E Measure ROS Levels (DCFH-DA Assay) C->E F Analyze Results D->F E->F

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Protocol 3: Assessment of Neuroprotective Effects Against Oxidative Stress

This protocol outlines a method to evaluate the ability of this compound to protect neuronal cells from oxidative damage.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • This compound

  • Hydrogen peroxide (H2O2) or Rotenone

  • MTT or LDH cytotoxicity assay kit

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) for ROS measurement

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in complete medium. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density.

  • Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a predetermined concentration of H2O2 or rotenone to the medium and incubate for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using the MTT or LDH assay as described in Protocol 2.

  • Measurement of Reactive Oxygen Species (ROS): In a parallel set of experiments, after the oxidative stress induction period, incubate the cells with DCFH-DA. Measure the fluorescence intensity to quantify intracellular ROS levels.

  • Data Analysis: Compare the cell viability and ROS levels in compound-treated cells to the vehicle-treated control cells subjected to oxidative stress.

Treatment Group Cell Viability (%) Relative ROS Levels (%)
Control (no stress)100100
Vehicle + Oxidative StressExpected decreaseExpected increase
Compound + Oxidative StressTo be determinedTo be determined
Antimicrobial Activity

Phenothiazines have long been known to possess broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa.[2] They can act by disrupting cell membranes, inhibiting efflux pumps, and interfering with cellular respiration.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the MIC of this compound against various microbial strains.[13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microplates

  • Resazurin solution (for viability indication)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains.

  • Serial Dilution: Serially dilute this compound in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by adding a viability indicator like resazurin.

  • Data Recording: Record the MIC values for each tested strain.

Microorganism MIC (µg/mL)
Staphylococcus aureusTo be determined
Escherichia coliTo be determined
Candida albicansTo be determined

Conclusion and Future Directions

This compound represents a promising lead compound for further investigation in medicinal chemistry. The protocols outlined in these application notes provide a solid framework for the systematic evaluation of its potential as an anticancer, neuroprotective, and antimicrobial agent. Further studies should focus on elucidating its precise mechanisms of action, exploring its structure-activity relationships through the synthesis of analogs, and evaluating its in vivo efficacy and safety in relevant animal models. The rich pharmacological history of the phenothiazine scaffold, coupled with the potential for novel activity imparted by the N-acyl substitution, makes this compound a compelling subject for drug discovery and development.

References

  • Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases. European Journal of Medicinal Chemistry. 2010 Dec;45(12):5572-80. [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. 2024 Jul 2;9(27):30594-30614. [Link]

  • Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. European Journal of Pharmaceutical Sciences. 2020 Feb 1;143:105175. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PHENOTHIAZINE-3-SULFONATE DERIVATIVES. Trade Science Inc. 2016 Sep 4. [Link]

  • Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy. Journal of Leukocyte Biology. 2024 Feb 2;125(2):237-249. [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. 2024 Jul 2;9(27):30594-30614. [Link]

  • Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Polycyclic Aromatic Compounds. 2022 Jan 5;42(1):1-15. [Link]

  • Phenothiazine. Wikipedia. [Link]

  • Synthesis, Characterization, In silico and In vitro Antimicrobial Activity of Phenothiazine-3-sulphonamide Derivatives. Preprints.org. 2024 Jan 23. [Link]

  • Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives. Journal of King Saud University - Science. 2024 Feb 10;36(2):103005. [Link]

  • N‐carbonyl‐substituted phenothiazines inhibiting lipid peroxidation and associated nitric oxide consumption powerfully protect brain tissue against oxidative stress. British Journal of Pharmacology. 2019 Jun;176(11):1680-1693. [Link]

  • Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules. 2020 Oct 6;25(19):4589. [Link]

  • Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Journal of Applied Toxicology. 2025 Jan 15. [Link]

  • Spectroscopic and topological analysis and in vitro antimicrobial activity of phenothiazine. Journal of Molecular Structure. 2022 Mar 9;1252:132179. [Link]

  • Synthesis and biological activity of phenothiazine derivatives. International Journal of Research in Ayurveda & Pharmacy. 2011 Jul 20;2(4):1130-1137. [Link]

  • Antimicrobial activity screening of benzothiazolyl-phenothiazine derivatives. Farmacia. 2013;61(5):918-926. [Link]

  • Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer's Disease. Antioxidants. 2022 Dec 27;12(1):59. [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics. 2025 Oct 10;6(4):46. [Link]

  • 10-(2-(1-Pyrrolidinyl)ethyl)-10H-phenothiazine. PubChem. [Link]

  • Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Pharmaceuticals. 2022 Jan 3;15(1):59. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy. 2020 Sep 17;10(9):56-64. [Link]

  • Phenothiazines reduce ischemic damage to the central nervous system. Brain Research. 1989 Mar 13;482(1):189-93. [Link]

  • Antitumor activity of phenothiazine-related compounds. Anticancer Research. 1996 Jul-Aug;16(4A):1915-8. [Link]

  • Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. Phosphorus, Sulfur, and Silicon and the Related Elements. 2007 Aug 29;182(6):1379-1388. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy. 2020 Sep 17;10(9):56-64. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2024 Oct 17;29(20):4809. [Link]

  • Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. Journal of the Indian Chemical Society. 2005;82(11):1063-1066. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021 Aug 10;26(16):4829. [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules. 2023 Nov 27;28(23):7855. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in Phenothiazine N-Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for phenothiazine N-acylation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize common side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the N-acylation of phenothiazines, offering explanations for the underlying chemistry and actionable protocols to mitigate these issues.

Question 1: I'm observing significant formation of a byproduct with a higher molecular weight, which I suspect is a di-acylated species. How can I improve the selectivity for mono-N-acylation?

Answer:

The formation of di-acylated products, where both the nitrogen and a carbon on the aromatic ring are acylated, is a common side reaction, particularly under Friedel-Crafts or similar electrophilic conditions. The phenothiazine nucleus is electron-rich and susceptible to electrophilic attack on the aromatic rings, especially at positions 2 and 8.

Root Causes and Mechanistic Insight:

  • Excess Acylating Agent: Using a significant excess of the acylating agent can drive the reaction towards di-acylation.

  • Strong Lewis Acid Catalysts: Catalysts like aluminum chloride (AlCl₃) can activate the acylating agent to such an extent that it readily acylates the aromatic ring, a classic Friedel-Crafts reaction.[1][2]

  • High Reaction Temperatures: Elevated temperatures provide the necessary activation energy for the less favorable ring acylation to occur.

Mitigation Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Start with a 1:1 to 1:1.2 molar ratio of phenothiazine to the acylating agent.

  • Choice of Acylating Agent and Catalyst:

    • For highly reactive phenothiazines, consider using a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride.

    • Employ milder catalysts or non-catalytic methods where possible. For instance, direct reaction with an acid chloride in a suitable solvent at reflux may be sufficient.[3][4]

  • Temperature Management: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Often, running the reaction at room temperature or even 0 °C can significantly suppress ring acylation.

dot

Caption: N-acylation vs. Ring Acylation.

Question 2: My reaction mixture is turning a dark color, and I'm isolating products that appear to be oxidized. What's causing this, and how can I prevent it?

Answer:

The phenothiazine core is highly susceptible to oxidation, primarily at the sulfur atom to form the corresponding sulfoxide and, under more forcing conditions, the sulfone.[5][6] This oxidation can be initiated by atmospheric oxygen, especially in the presence of light, acid, or certain metal catalysts. The formation of colored byproducts is often due to the generation of stable phenothiazine cation radicals.[6][7]

Root Causes and Mechanistic Insight:

  • Atmospheric Oxygen: Phenothiazines can be air-sensitive, and dissolved oxygen in solvents can lead to oxidation.

  • Acidic Conditions: Protic or Lewis acids can catalyze the oxidation process.[8]

  • Light Exposure: Photochemical oxidation is a known degradation pathway for phenothiazines.

  • Oxidizing Impurities: Impurities in reagents or solvents can initiate oxidation.

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Protection from Light: Shield the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.

  • Purified Reagents: Ensure that all reagents and solvents are of high purity and free from oxidizing contaminants.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, though this should be carefully evaluated for compatibility with the reaction chemistry.

dot

Caption: Oxidation pathway of phenothiazine.

Question 3: I'm struggling with low yields and the formation of polymeric materials. What reaction parameters should I investigate?

Answer:

Low yields and polymerization can stem from several factors, including overly harsh reaction conditions that lead to degradation and side reactions. The phenothiazine nucleus, while generally stable, can undergo polymerization under certain conditions, particularly in the presence of strong acids or oxidizing agents.[3][4]

Troubleshooting Protocol:

ParameterRecommendationRationale
Solvent Use a dry, aprotic solvent such as THF, DCM, or toluene.Protic solvents can react with the acylating agent and interfere with the reaction.
Base If a base is required to scavenge the acid byproduct (e.g., HCl from an acyl chloride), use a non-nucleophilic base like triethylamine or pyridine.Stronger, nucleophilic bases can compete with the phenothiazine nitrogen for the acylating agent.
Temperature Start at a low temperature (0 °C) and slowly warm to room temperature.Minimizes exothermic reactions and reduces the rate of side reactions.
Reaction Time Monitor the reaction progress by TLC or LC-MS.Avoid unnecessarily long reaction times, which can lead to product degradation.
Work-up Quench the reaction with a mild aqueous solution (e.g., saturated sodium bicarbonate) and perform a standard extraction.Neutralizes any remaining acid and helps to remove water-soluble byproducts.

Experimental Protocol: General Procedure for N-Acylation of Phenothiazine

  • To a solution of phenothiazine (1.0 eq) in dry dichloromethane (DCM) under an argon atmosphere at 0 °C, add triethylamine (1.2 eq).

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose acylating agent for phenothiazines?

For general N-acylation, acyl chlorides and acid anhydrides are the most commonly used reagents. Acyl chlorides are typically more reactive, while acid anhydrides may offer better selectivity in some cases. The choice often depends on the specific phenothiazine substrate and the desired acyl group.

Q2: How do substituents on the phenothiazine ring affect the N-acylation reaction?

Electron-donating groups on the aromatic rings will increase the nucleophilicity of the nitrogen, potentially leading to a faster reaction. Conversely, electron-withdrawing groups will decrease the nucleophilicity and may require more forcing conditions for acylation to occur. Steric hindrance around the nitrogen atom can also slow down the reaction.

Q3: Are there any protecting groups that can be used to prevent ring acylation?

While N-acylation itself can be considered a protecting strategy for the nitrogen, if ring acylation is a persistent issue, one could consider performing the acylation on a pre-functionalized phenothiazine where the reactive ring positions are already substituted. However, for direct N-acylation, careful control of reaction conditions is the primary method to ensure selectivity. Acyl groups themselves are used as protecting groups for amines.[9][10][11]

Q4: What analytical techniques are best for identifying and quantifying side products?

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of byproducts.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation and mass information, which is invaluable for identifying unknown byproducts.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of both the desired product and any isolated side products.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the product mixture to determine the purity and the relative amounts of different species.

References

  • Baltzly, R., Harfenist, M., & Webb, F. J. (1949). Some Phenothiazine Derivatives. The Course of the Friedel—Crafts Reaction. Journal of the American Chemical Society, 71(11), 3741–3745. [Link]

  • El-Kerdawy, M. M., Tolba, M. N., & El-Agamey, A. A. (1975). Synthesis of some new phenothiazine derivatives of expected medicinal value. Die Pharmazie, 30(2), 76-79. [Link]

  • Boyer, G., Chatel, F., & Galy, J. P. (2000). Regioselective synthesis of N-acyl-and N-alkyldioxolo [4, 5-b] phenothiazines. ARKIVOC: Online Journal of Organic Chemistry, 1(4), 563-575. [Link]

  • Jackson, T. G., & Shirley, D. A. (1953). Friedel-Crafts Acetylation and Chloroacetylation of the Benzophenothiazines. The Journal of Organic Chemistry, 18(9), 1113–1120. [Link]

  • Cheng, H. Y., Sackett, P. H., & McCreery, R. L. (1978). Mechanism for phenothiazine oxidation. Journal of Medicinal Chemistry, 21(9), 948–952. [Link]

  • Correa, A., et al. (2025). Cu-Catalyzed C–H Phenothiazination toward the Assembly of Cyclopeptides. ACS Catalysis. [Link]

  • Boyer, G., Chatel, F., & Galy, J. P. (2017). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. ResearchGate. [Link]

  • Pankratov, A. N., Uchaeva, I. M., & Stepanov, A. N. (1993). Chemical and electrochemical oxidation of phenothiazine. Canadian Journal of Chemistry, 71(5), 674-677. [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • Zuman, P., & Belal, F. (2003). Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. Analytical and bioanalytical chemistry, 377(3), 460-466. [Link]

  • Baltzly, R., Harfenist, M., & Webb, F. J. (1949). Some Phenothiazine Derivatives. The Course of the Friedel—Crafts Reaction. Journal of the American Chemical Society, 71(11), 3741-3745. [Link]

  • Szymański, P., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7529. [Link]

  • CN104109132A - Preparation method for N-acetyl phenothiazine - Google P
  • Li, Y., et al. (2020). Facile synthesis of N-aryl phenothiazines and phenoxazines via Brønsted acid catalyzed C–H amination of arenes. Chemical Communications, 56(84), 12794-12797. [Link]

  • Physical Chemistry Research. (2024). Regular Article. [Link]

  • Sackett, P. H., & McCreery, R. L. (1979). Side-chain effects on phenothiazine cation radical reactions. Journal of medicinal chemistry, 22(12), 1447-1451. [Link]

  • ResearchGate. (n.d.). Scope of different N‐protected phenothiazine, reaction conditions: 1.5... [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Pd-Catalyzed double N-arylation of primary amines to synthesize phenoxazines and phenothiazines. [Link]

  • Defense Technical Information Center. (1951). Synthesis of phenothiazine derivatives for antioxidant studies. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Separation and identification of phenothiazine compounds by thin-layer chromatography. (2025). Journal of Planar Chromatography-Modern TLC. [Link]

  • Chem-Station. (2014). Acyl Protective Groups. [Link]

  • ResearchGate. (2025). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. [Link]

  • Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. (2018). Molecules, 23(10), 2533. [Link]

  • US3689484A - Alkylation of phenothiazine - Google P
  • Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity. (2020). ACG Publications. [Link]

  • Indirect Titrimetric and Spectrophotometric Methods for the Determination of Some Phenothiazine Psychotropics. (2000). Chemical & Pharmaceutical Bulletin, 48(10), 1462-1466. [Link]

  • N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes. (2019). Beilstein Journal of Organic Chemistry, 15, 1-10. [Link]

  • A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method. (2022). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2023). Molecules, 28(13), 5035. [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). ACS Omega. [Link]

  • ResearchGate. (n.d.). Acid Catalyzed Oxidation of Phenothiazine. [Link]

  • Unlocking twofold oxidation in phenothiazine polymers for application in symmetric all-organic anionic batteries. (2022). ResearchGate. [Link]

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Technical Guide: Elimination of Unreacted Pyrrolidine from Phenothiazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Process Research Teams Subject: Troubleshooting Amine Contamination in Phenothiazine Synthesis

The Core Challenge: Physicochemical Mismatch

In the synthesis of phenothiazine derivatives—often via Buchwald-Hartwig amination or nucleophilic aromatic substitution—pyrrolidine is a frequent nucleophile. The frustration arises during workup: pyrrolidine is a "sticky" secondary amine (


) that adheres to silica and co-elutes with lipophilic products. Furthermore, phenothiazines are electron-rich tricycles prone to oxidation (sulfoxide formation) when exposed to the harsh acidic or thermal conditions typically used to remove amines.

This guide moves beyond generic "wash with water" advice. We will apply a logic-based approach to removal based on the basicity of your specific product .

The Decision Matrix (Start Here)

Before selecting a protocol, you must categorize your phenothiazine product. The phenothiazine ring nitrogen itself is effectively non-basic (


) due to electron delocalization. However, if you have appended an alkyl-amine side chain (common in neuroleptic derivatives), your product is Basic .
  • Scenario A (Neutral Product): Phenothiazine core with non-ionizable substituents (e.g., alkyl, aryl, halo, nitro).

  • Scenario B (Basic Product): Phenothiazine with an amine-containing side chain (e.g.,

    
    -alkyl pyrrolidine, dimethylamine tail).
    

DecisionMatrix Start Analyze Product Structure IsBasic Does Product contain a basic side chain? Start->IsBasic NeutralPath Method 1: Acidic Extraction IsBasic->NeutralPath No BasicPath Method 2 or 3: Scavengers or Azeotropes IsBasic->BasicPath Yes Yes YES (Basic Product) No NO (Neutral Core) High Throughput\nLow Cost High Throughput Low Cost NeutralPath->High Throughput\nLow Cost High Purity\nHigher Cost High Purity Higher Cost BasicPath->High Purity\nHigher Cost

Figure 1: Workflow selection based on product basicity. Choosing the wrong path will result in product loss.

Method 1: The "pH Swing" Extraction

Applicability: Neutral Phenothiazine Products ONLY.

Because pyrrolidine is a strong base (


), it is easily protonated by weak acids.[1] Neutral phenothiazines will remain in the organic layer, while pyrrolidinium salts partition into the aqueous phase.
The Protocol
  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred as it is less likely to form stubborn emulsions than DCM.

  • The Acid Wash: Wash the organic layer twice with 10% Citric Acid or 0.5 M HCl .

    • Why Citric Acid? It acts as a buffer. Strong mineral acids (conc. HCl) can promote the oxidation of the phenothiazine sulfur to the sulfoxide (pink/red discoloration).

  • Validation: Check the pH of the aqueous layer.[2] It must be acidic (pH < 3) to ensure pyrrolidine is fully protonated (

    
     removal).
    
  • The Brine Break: Wash the organic layer once with saturated brine to remove residual acid and break emulsions.

  • Drying: Dry over

    
     and concentrate.
    

Scientific Rationale: The partition coefficient (


) of pyrrolidine drops drastically upon protonation. The neutral phenothiazine (

) remains unaffected.
Method 2: Azeotropic Distillation (Thermal Removal)

Applicability: Basic Products or Acid-Sensitive Substrates.

If your product is basic, acid washing will extract it along with the pyrrolidine. Instead, exploit the volatility of pyrrolidine (bp 87°C). Simple rotary evaporation is often insufficient due to intermolecular H-bonding. We use azeotropes to "carry" the amine out.

The Protocol
  • Solvent Swap: Dissolve crude material in Toluene or Chlorobenzene .

    • Ratio: Use roughly 10 mL solvent per gram of crude.

  • Rotary Evaporation: Evaporate at 50–60°C under reduced pressure.

    • Mechanism:[3] Toluene forms a low-boiling azeotrope with amines and helps break the viscosity of the oil, allowing pyrrolidine to escape.

  • Repeat: Perform this "strip" process 3 times.

  • Final Chase: Perform one final evaporation with Methanol or DCM to remove high-boiling toluene traces.

Risk Mitigation:

  • Oxidation Warning: Phenothiazines oxidize to sulfoxides at high temperatures in air. Do not exceed 60°C. If possible, bleed nitrogen into the rotavap instead of air when releasing the vacuum.

Method 3: Solid-Supported Scavengers (The "Sniper" Approach)

Applicability: High-value Basic Products (Late-stage Drug Discovery).

When you cannot use acid (product is basic) and cannot use heat (product is unstable), chemical scavenging is the gold standard.

The Protocol

Reagent: Polystyrene-supported Isocyanate (PS-NCO) or Sulfonyl Chloride (PS-TsCl). Mechanism: The resin reacts covalently only with the secondary amine (pyrrolidine), leaving the tertiary amine product untouched.

  • Stoichiometry: Calculate the excess pyrrolidine (based on equivalents used in reaction). Add 2.0 - 3.0 equivalents of PS-NCO resin relative to the estimated pyrrolidine.

  • Incubation: Suspend resin in the reaction mixture (DCM or THF). Shake gently at room temperature for 2–4 hours.

    • Visual Check: Do not use magnetic stir bars; they grind the resin beads, creating filtration nightmares. Use an orbital shaker.

  • Filtration: Filter through a fritted glass funnel or a cotton plug. The pyrrolidine is now covalently bound to the solid beads.

  • Rinse: Wash the beads with DCM to recover any adsorbed product.

ScavengerMechanism cluster_0 Solution Phase cluster_1 Solid Phase (Filtered) Pyrrolidine Free Pyrrolidine (Impurity) Complex Urea-Linkage (Resin-Bound) Pyrrolidine->Complex Covalent Bond Resin Isocyanate Resin (PS-NCO) Resin->Complex Product Phenothiazine (Tertiary Amine) Product->Product No Reaction (Passes Through)

Figure 2: Chemoselective removal of secondary amines using isocyanate resins.

Comparative Data Summary
MethodRemoval EfficiencyProduct Loss RiskCostBest For
Acid Wash (Citric) High (>99%)High (if product is basic)LowNeutral intermediates
Azeotropic Distillation Medium (85-95%)Low (Oxidation risk)LowLarge scale, crude cleanup
Resin Scavenging Very High (>99%)Very LowHighFinal purification, library synthesis
Chromatography (

)
HighMedium (Streaking)MediumDifficult separations
Troubleshooting & FAQs

Q: My phenothiazine product turned pink/green during the workup. What happened? A: This is the classic signature of oxidation. Phenothiazines oxidize to the radical cation (pink/red) or the sulfoxide (greenish/dark).

  • Fix: Add an antioxidant like Sodium Metabisulfite or Ascorbic Acid to your aqueous wash layers. Perform all evaporations under nitrogen.

Q: I tried chromatography, but the pyrrolidine smeared across the column and contaminated my fractions. A: Secondary amines interact strongly with the silanols on silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (

    
    ) in hexanes. Add 1% 
    
    
    
    to your mobile phase. This "caps" the acidic sites on the silica, allowing the amine to elute sharply or (ideally) stay behind while your product moves.

Q: I have a massive emulsion during the extraction. A: Phenothiazines are greasy; pyrrolidine salts are surfactants.

  • Fix: Do not shake vigorously; invert gently. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite . The solid particulates stabilizing the emulsion will be removed, and the layers will separate instantly.

References
  • PubChem. (n.d.). Pyrrolidine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Grozav, A., et al. (2015). Synthesis and characterization of some new phenothiazine derivatives. Heterocyclic Communications. (General reference for phenothiazine stability).

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Resolving stability issues of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Resolving Solution Stability Issues

Welcome to the technical support guide for 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered when working with this compound in solution. As a phenothiazine derivative, its stability is influenced by several environmental factors, which can impact experimental accuracy and reproducibility. This guide provides in-depth, cause-and-effect explanations and validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and storage of this compound.

Q1: What are the primary factors that cause the degradation of this compound in solution?

The stability of this compound, like other phenothiazine derivatives, is primarily compromised by three main factors: oxidation, light exposure, and pH.[1][2][3] The core tricyclic phenothiazine structure is highly susceptible to these conditions.

  • Oxidation: The sulfur atom in the phenothiazine ring is easily oxidized, primarily forming the corresponding sulfoxide.[1][4] This reaction can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[5]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, provides the energy to accelerate degradation.[3][6] This not only promotes oxidation but can also lead to the formation of other photoproducts.[6][7]

  • pH: The stability of phenothiazines is often pH-dependent. Generally, they exhibit greater stability in acidic conditions compared to neutral or alkaline environments.[3][8]

Q2: I've noticed my solution changing color from colorless to yellow or brown. What does this indicate?

A visible color change is a common and clear indicator of compound degradation.[3] This is typically due to the formation of oxidized species and other degradation products.[9] The "pink compounds" sometimes observed with phenothiazine metabolism are related to the formation of phenothiazones from hydroxylated metabolites.[9] Upon observing any discoloration, it is strongly recommended to discard the solution and prepare a fresh one to ensure the accuracy of your experiments.

Q3: What are the optimal storage conditions for this compound in both solid and solution forms?

To maximize shelf-life and experimental consistency, adhere to the following storage guidelines:

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light (e.g., in an amber vial), in a cool, dry place. For long-term storage, keeping it in a desiccator at 2-8°C or -20°C is advisable.

  • Solutions: Storing phenothiazines in solution for extended periods is generally not recommended due to significantly reduced stability.[10] If short-term storage is unavoidable:

    • Prepare solutions fresh whenever possible.

    • Use deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon).

    • Always use amber glass vials or wrap containers in aluminum foil to protect from light.[1]

    • Store solutions frozen at -20°C or -80°C and aliquot into single-use vials to prevent repeat freeze-thaw cycles.[10]

Q4: Which solvents are recommended for preparing solutions, and are there any to avoid?

The choice of solvent is critical. While specific solubility data for this compound is not widely published, phenothiazine derivatives are generally soluble in organic solvents like ethanol, methanol, and DMSO.[3] They tend to have poor solubility in water.[3][11] When preparing aqueous solutions, using a co-solvent or adjusting the pH to a more acidic range may be necessary to achieve the desired concentration.[3] Avoid solvents containing peroxides (e.g., aged ethers) as they will accelerate oxidative degradation.

Troubleshooting Guide: Common Experimental Issues

This guide provides a problem-oriented approach to resolving specific issues you may encounter during your experiments.

Observed Issue Probable Cause(s) Recommended Actions & Explanations
Inconsistent results in analytical assays (e.g., HPLC, LC-MS). Degradation of the compound in prepared sample or standard solutions.[3]1. Prepare Fresh Standards: Always prepare standard and sample solutions immediately before an analytical run. 2. Verify Method Suitability: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from its major degradants (like the sulfoxide). 3. Check Autosampler Conditions: If samples sit in an autosampler for extended periods, degradation can occur. Consider using a cooled autosampler tray.
Precipitation of the compound from an aqueous buffer. The compound's solubility limit has been exceeded.[3] The buffer pH is not optimal for solubility.1. Adjust pH: Phenothiazines are often more soluble in acidic conditions.[3][8] Carefully lower the buffer pH and observe for re-dissolution. 2. Reduce Concentration: Prepare a more dilute solution. 3. Add Co-solvent: If your experimental design allows, add a small percentage of an organic solvent like DMSO or ethanol to the buffer to increase solubility.
Loss of potency or variable results in cell-based or biological assays. The active concentration of the compound has decreased due to degradation in the culture media or buffer.1. Minimize Incubation Time: Add the compound to the media immediately before applying it to cells. 2. Protect from Light: Standard laboratory lighting can be sufficient to cause photodegradation over the course of a long experiment.[6] Cover plates or flasks with foil. 3. Prepare Concentrated Stock: Use a concentrated stock in a stable solvent (like DMSO) and dilute it into the aqueous media just before use to minimize the time the compound spends in an unstable environment.
Appearance of new, unexpected peaks in HPLC or LC-MS chromatograms. Formation of degradation products, most commonly the sulfoxide.[1][6]1. Characterize the Peaks: Use mass spectrometry (LC-MS) to determine the mass of the new peaks. The sulfoxide degradant will have a mass of +16 Da compared to the parent compound. A sulfone would be +32 Da. 2. Perform a Forced Degradation Study: Intentionally stress the compound (see Protocol 2) to confirm the identity of the degradant peaks. This helps validate your analytical method.[1]
Data Presentation: Representative Forced Degradation Data

Forced degradation studies are essential for understanding a compound's stability profile.[1] The table below shows hypothetical, yet representative, data for a phenothiazine derivative subjected to various stress conditions, as analyzed by a stability-indicating HPLC method.

Stress Condition (as per ICH guidelines)Time (hours)% Parent Compound RemainingMajor Degradant(s) Observed (Hypothetical)
Acid Hydrolysis (0.1 M HCl, 60°C)2492.5%Sulfoxide
Base Hydrolysis (0.1 M NaOH, 60°C)2485.1%Sulfoxide, Other minor products
Oxidation (3% H₂O₂, RT)848.7%Sulfoxide (major), Sulfone (minor)
Photolytic (Solid, ICH Q1B)7289.3%Sulfoxide
Thermal (Solid, 80°C)7298.2%Minimal degradation

This data illustrates the high susceptibility to oxidation and moderate sensitivity to basic and photolytic conditions, which is characteristic of the phenothiazine class.[1]

Visualized Workflows and Degradation Pathways

Diagrams help clarify complex processes. The following visualizations illustrate the primary degradation pathway and a logical workflow for troubleshooting stability issues.

Parent 10-(pyrrolidine-1-carbonyl) -10H-phenothiazine Radical Cation Radical Intermediate Parent->Radical Oxidation (O₂, H₂O₂) Photolysis (hv) Photo Other Photoproducts (e.g., Dimers) Parent->Photo Photolysis (hv) Sulfoxide Sulfoxide Degradant (Major Product, +16 Da) Radical->Sulfoxide +H₂O, -H⁺ Sulfone Sulfone Degradant (Minor Product, +32 Da) Sulfoxide->Sulfone Further Oxidation Start Stability Issue Observed (e.g., Color Change, Bad Data) Check1 Is the solution discolored or cloudy? Start->Check1 Check2 Was the solution freshly prepared? Check1->Check2 No Action1 Discard and Prepare Fresh Solution Check1->Action1 Yes Check3 Was the solution protected from light? Check2->Check3 Yes Check2->Action1 No Check4 Was the solvent degassed? Check3->Check4 Yes Action2 Use Amber Vials or Wrap in Foil Check3->Action2 No Action3 Purge Solvent with N₂/Ar Before Use Check4->Action3 No End Proceed with Experiment Check4->End Yes Action1->Check2 Action2->Check4 Action3->End

Caption: Troubleshooting workflow for solution stability issues.

Experimental Protocols

Protocol 1: Recommended Procedure for Stock Solution Preparation

This protocol is designed to minimize degradation during the preparation and handling of solutions for immediate use.

Materials:

  • This compound solid

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

  • Calibrated balance and volumetric flasks

Procedure:

  • Solvent Preparation: Before use, sparge the required volume of solvent with an inert gas (e.g., nitrogen) for 15-20 minutes to remove dissolved oxygen, which is a primary driver of oxidation. [5]2. Weighing: Weigh the required amount of the solid compound quickly and accurately in an environment with minimal light exposure.

  • Dissolution: Add the solid to an amber volumetric flask. Add a portion of the deoxygenated solvent and gently swirl to dissolve. Avoid vigorous shaking, which can re-introduce oxygen. Once dissolved, fill to the mark with the deoxygenated solvent.

  • Storage (if necessary): If the solution will not be used immediately, dispense it into single-use amber vials, flush the headspace with inert gas before capping tightly, and store at -20°C or below. [10] Protocol 2: General Workflow for a Forced Degradation Study

This workflow helps to identify potential degradation products and establish the stability profile of the compound under various stress conditions, aligning with ICH guidelines. [1] Objective: To generate a target degradation of approximately 5-20% to identify primary degradants without over-stressing the molecule. [1] Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water (50:50).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C. [1] * Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C. [1] * Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature. [1] * Photostability: Expose the solid compound and the solution to light according to ICH Q1B guidelines. Keep a control sample wrapped in foil under the same conditions. [1] * Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 80°C) in the dark. [1]3. Sample Collection: Withdraw samples at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).

  • Sample Quenching: For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis to halt the degradation reaction. [1]5. Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method. Compare the chromatograms to identify and quantify the parent compound and any new peaks that appear.

References
  • [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed. [Link]

  • Photodecomposition of some substituted phenothiazines - J. Pharm. Pharmacol. [Link]

  • Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC - NIH. [Link]

  • Aromatic Oxidation of Some Phenothiazines - PubMed. [Link]

  • Chemical and electrochemical oxidation of phenothiazine - Canadian Science Publishing. [Link]

  • CHEMICAL STABILITY OF DRUGS - IIP Series. [Link]

  • Antioxidant Properties of Phenothiazine Derivatives in 1,4-Dioxane Oxidation - Physical Chemistry Research. [Link]

  • Peroxidase Catalyzed Oxidations in Essentially Non-aqueous Media: The Oxidation of Phenothiazine and Other Compounds | Journal of the American Chemical Society - ACS Publications. [Link]

  • Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed. [Link]

  • Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed. [Link]

  • Structure of the phenothiazine derivatives and related compounds - ResearchGate. [Link]

  • Stabilized phenothiazine preparations - Google P
  • Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. | Semantic Scholar. [Link]

  • In Vitro Phototoxicity of Phenothiazines: Involvement of Stable UVA Photolysis Products Formed in Aqueous Medium | Chemical Research in Toxicology - ACS Publications. [Link]

  • [Stability of products of degradation of phenothiazine derivatives and their analysis] - Stork. [Link]

  • Phenothiazine – Knowledge and References - Taylor & Francis. [Link]

  • Phenothiazine as Stabilizer for Acrylic Acid - ResearchGate. [Link]

  • [Stability of products of degradation of phenothiazine derivatives and their analysis] - PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H NMR spectrum of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine, a derivative of the pharmaceutically significant phenothiazine scaffold. By comparing its spectral features with those of the parent phenothiazine and other N-substituted analogues, this document aims to equip researchers with the necessary insights for accurate structural elucidation and a deeper understanding of structure-spectra correlations in this class of compounds.

Introduction: The Significance of Phenothiazine and its Derivatives

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties.[1] The substitution at the nitrogen atom of the central thiazine ring is a key determinant of their pharmacological profile. The introduction of a pyrrolidine-1-carbonyl group at the 10-position creates a unique electronic and steric environment, which is reflected in its ¹H NMR spectrum. Understanding these spectral nuances is paramount for unambiguous characterization and for guiding the synthesis of novel, potentially therapeutic agents.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenothiazine core and the pyrrolidine ring. The electron-withdrawing nature of the carbonyl group and the conformational dynamics of the molecule play a crucial role in determining the chemical shifts and coupling patterns.

Aromatic Protons (Phenothiazine Core)

The eight aromatic protons of the phenothiazine nucleus are expected to resonate in the region of δ 6.8-7.6 ppm . Due to the influence of the N-carbonyl substituent, these protons will likely appear as a series of complex multiplets. The protons ortho to the nitrogen and sulfur atoms (H-1, H-9, H-4, and H-6) will be the most affected. The electron-withdrawing effect of the carbonyl group is anticipated to deshield these protons, shifting them downfield compared to unsubstituted phenothiazine.

Aliphatic Protons (Pyrrolidine Ring)

The pyrrolidine ring protons are expected to show two distinct sets of signals:

  • Protons adjacent to the nitrogen (α-protons): These two methylene groups will likely appear as a triplet around δ 3.4-3.6 ppm . The direct attachment to the nitrogen atom, which is in turn bonded to the electron-withdrawing carbonyl group, will cause a significant downfield shift.

  • Protons β to the nitrogen (β-protons): These two methylene groups are expected to resonate as a multiplet (likely a quintet) in the more upfield region of δ 1.8-2.0 ppm .

The restricted rotation around the N-C(O) amide bond due to partial double bond character could potentially lead to magnetic non-equivalence of the pyrrolidine protons, resulting in more complex splitting patterns.

Comparative ¹H NMR Spectral Analysis

To contextualize the spectrum of this compound, it is instructive to compare it with the parent compound and other N-substituted derivatives.

CompoundAromatic Protons (δ, ppm)N-Substituent Protons (δ, ppm)Reference
Phenothiazine 6.79-6.97 (m, 8H), 6.49 (br s, 1H, NH)-[2]
10-Acetylphenothiazine 7.23-7.36 (m, 4H), 7.39-7.52 (m, 4H)2.57 (s, 3H, CH₃)[3]
10-(Piperidine-1-carbonyl)-10H-phenothiazine ~7.0-7.5 (m, 8H)~1.5-1.7 (m, 6H, β,γ-CH₂), ~3.5-3.7 (m, 4H, α-CH₂)[4]
This compound (Predicted) 6.8-7.6 (m, 8H) ~1.8-2.0 (m, 4H, β-CH₂), ~3.4-3.6 (t, 4H, α-CH₂) -

Analysis of Trends:

  • Acylation Effect: The introduction of an acyl group at the 10-position, as seen in 10-acetylphenothiazine, causes a general downfield shift of the aromatic protons compared to the parent phenothiazine. This is due to the electron-withdrawing nature of the carbonyl group.

  • Amide Substituent Effect: The presence of a carboxamide group, as in the target molecule and its piperidine analog, also results in a downfield shift of the aromatic protons. The signals for the aliphatic protons of the heterocyclic ring are found in their expected regions, with the α-protons being significantly deshielded by the adjacent nitrogen and carbonyl group.

The Role of Molecular Conformation

The phenothiazine ring is not planar but exists in a folded "butterfly" conformation.[5] The introduction of a bulky substituent at the 10-position can influence the angle of this fold and the rate of ring inversion.

Caption: Conformational equilibrium in N-substituted phenothiazines.

This conformational flexibility, along with restricted rotation around the N-C(O) amide bond, can lead to broadening of NMR signals, particularly at room temperature. Variable temperature NMR studies can be a powerful tool to probe these dynamic processes.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

G A 1. Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). 2. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). 3. Transfer the solution to a 5 mm NMR tube. B 1. Use a 400 MHz or higher field NMR spectrometer. 2. Tune and shim the probe for optimal resolution. A->B C 1. Set the spectral width to cover the range of -1 to 10 ppm. 2. Use a 90° pulse angle. 3. Set the relaxation delay to 1-2 seconds. 4. Acquire 16-64 scans for good signal-to-noise ratio. B->C D 1. Apply a Fourier transform to the free induction decay (FID). 2. Phase correct the spectrum. 3. Calibrate the chemical shift scale using the TMS signal. C->D E 1. Integrate the signals to determine proton ratios. 2. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons. D->E

Sources

The Evolving Landscape of Phenothiazine Amides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The phenothiazine scaffold, a tricyclic heterocyclic system, has long been a cornerstone in medicinal chemistry, initially recognized for its profound impact on psychiatry.[1] However, the versatility of this privileged structure extends far beyond its neuroleptic applications. Through strategic chemical modifications, particularly the introduction of amide functionalities, a new generation of phenothiazine derivatives has emerged, exhibiting a broad spectrum of pharmacological activities.[2][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of phenothiazine amides, with a focus on their anticancer and antimicrobial properties. We will delve into the experimental data supporting these findings, present detailed protocols for their evaluation, and explore the underlying mechanisms of action.

The Phenothiazine Core: A Privileged Scaffold for Drug Discovery

The therapeutic potential of phenothiazine derivatives is intricately linked to their unique three-dimensional structure and electronic properties. The tricyclic core provides a rigid framework that can be functionalized at various positions to modulate biological activity. The nitrogen and sulfur heteroatoms within the central ring are crucial for receptor interactions and can influence the overall lipophilicity and bioavailability of the compounds.[4] The introduction of an amide linkage provides a key hydrogen bond donor and acceptor, further enhancing the potential for specific molecular interactions.

Comparative Analysis of Anticancer Activity: Unraveling the SAR

Phenothiazine amides have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a wide array of tumor cell lines.[2][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways crucial for cancer cell survival and progression.[6]

Key Structural Determinants of Anticancer Potency:
  • Substitution at the C-2 Position: The nature of the substituent at the C-2 position of the phenothiazine ring is a critical determinant of anticancer activity. Electron-withdrawing groups, such as trifluoromethyl (-CF3) or chlorine (-Cl), generally enhance cytotoxic effects compared to unsubstituted or electron-donating groups.[7][8] This is attributed to the altered electronic distribution within the tricyclic system, which can influence interactions with biological targets.

  • The Amide Side Chain: The structure of the amide side chain plays a pivotal role in modulating the potency and selectivity of these compounds. The length of the alkyl chain connecting the phenothiazine nitrogen to the amide group, as well as the nature of the substituents on the amide nitrogen, significantly impact activity. For instance, the presence of a piperazine ring in the side chain has been associated with enhanced anticancer effects.[5]

  • Molecular Hybridization: A promising strategy to enhance the anticancer efficacy of phenothiazine amides involves molecular hybridization, where the phenothiazine core is linked to other pharmacologically active moieties. This approach can lead to compounds with dual or synergistic mechanisms of action, potentially overcoming drug resistance.

Quantitative Comparison of Anticancer Activity:

The following table summarizes the in vitro anticancer activity (IC50 values) of representative phenothiazine amides against various cancer cell lines, providing a comparative overview of their potency.

Compound IDC-2 SubstituentAmide Side ChainCancer Cell LineIC50 (µM)Reference
PTZ-Amide 1 -ClN-(2-hydroxyethyl)acetamideHeLa (Cervical)25.5[9]
PTZ-Amide 2 -CF3N-(2-hydroxyethyl)acetamideHeLa (Cervical)15.2[9]
PTZ-Amide 3 -HN-(4-fluorophenyl)acetamideMCF-7 (Breast)12.8[5]
PTZ-Amide 4 -ClN-(4-fluorophenyl)acetamideMCF-7 (Breast)8.5[5]
Doxorubicin --HeLa (Cervical)0.8[1]
Cisplatin --MCF-7 (Breast)5.2[8]

Caption: Comparative anticancer activity of selected phenothiazine amides and standard chemotherapeutic agents.

Mechanistic Insights into Anticancer Action:

Phenothiazine amides exert their anticancer effects through a variety of molecular mechanisms. A key pathway involves the induction of apoptosis, or programmed cell death. This is often triggered by the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[9] Furthermore, these compounds can interfere with critical signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways.[6]

anticancer_mechanism phenothiazine_amide Phenothiazine Amide ros ROS Generation phenothiazine_amide->ros pi3k_akt_mtor PI3K/Akt/mTOR Pathway Inhibition phenothiazine_amide->pi3k_akt_mtor mapk_erk MAPK/ERK Pathway Inhibition phenothiazine_amide->mapk_erk mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis mitochondria->apoptosis proliferation Cell Proliferation Inhibition pi3k_akt_mtor->proliferation mapk_erk->proliferation antimicrobial_mechanism phenothiazine_amide Phenothiazine Amide cell_membrane Bacterial Cell Membrane phenothiazine_amide->cell_membrane efflux_pump Efflux Pump Inhibition phenothiazine_amide->efflux_pump membrane_disruption Membrane Disruption cell_membrane->membrane_disruption cell_death Bacterial Cell Death membrane_disruption->cell_death antibiotic_potentiation Antibiotic Potentiation efflux_pump->antibiotic_potentiation mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_adhere Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_adhere add_compounds Add Serial Dilutions of Phenothiazine Amides incubate_adhere->add_compounds incubate_exposure Incubate for Desired Exposure Time add_compounds->incubate_exposure add_mtt Add MTT Solution incubate_exposure->add_mtt incubate_formazan Incubate for 2-4 hours add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT assay.

Protocol 2: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Phenothiazine amide compounds (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum (adjusted to a specific concentration, e.g., 0.5 McFarland standard)

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the phenothiazine amide compounds in the appropriate broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate, resulting in a final desired concentration of the microorganism. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

mic_assay_workflow start Start prepare_dilutions Prepare Serial Dilutions of Phenothiazine Amides start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_inoculum->inoculate_plate incubate_plate Incubate under Appropriate Conditions inoculate_plate->incubate_plate determine_mic Determine MIC (Visually or by OD) incubate_plate->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution (MIC) Assay.

Conclusion and Future Directions

The structure-activity relationship of phenothiazine amides is a rich and dynamic area of research with significant implications for drug discovery. This guide has provided a comparative overview of their anticancer and antimicrobial activities, highlighting the key structural features that govern their potency and mechanisms of action. The detailed experimental protocols and mechanistic diagrams offer a framework for researchers to further explore the therapeutic potential of this versatile class of compounds.

Future research should focus on the rational design and synthesis of novel phenothiazine amides with improved efficacy and selectivity. A deeper understanding of their molecular targets and signaling pathways will be crucial for optimizing their therapeutic profiles and minimizing potential side effects. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The continued exploration of phenothiazine amides holds great promise for the development of next-generation therapeutics for cancer and infectious diseases.

References

  • Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives. Journal of King Saud University - Science. [Link]

  • Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Oncology. [Link]

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. PubMed. [Link]

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Brieflands. [Link]

  • Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy. Frontiers in Immunology. [Link]

  • Do phenothiazines possess antimicrobial and efflux inhibitory properties?. Scilit. [Link]

  • Antimicrobial Activity of Phenothiazines. In Vivo. [Link]

  • Do phenothiazines possess antimicrobial and efflux inhibitory properties?. FEMS Microbiology Reviews. [Link]

  • Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines. PubMed. [Link]

  • Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. MDPI. [Link]

  • Antitumor activity of phenothiazine-related compounds. PubMed. [Link]

  • Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. MDPI. [Link]

  • The versatility of phenothiazines as an anticancer drug scaffold. PMC. [Link]

  • Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials. PMC. [Link]

  • MICs of phenothiazine derivatives for Gram-positive bacteria MIC (mg/L). ResearchGate. [Link]

  • Comparative effects of selected phenothiazine tranquilizers and antihistaminics on bacterial cells and possible interactions with antibiotics. PubMed. [Link]

  • Antitumor Potential and Possible Targets of Phenothiazine-Related Compounds. Anticancer Research. [Link]

  • Phenothiazine derivatives as anticancer compounds. ResearchGate. [Link]

  • Synergistic Interaction between Phenothiazines and Antimicrobial Agents against Burkholderia pseudomallei. PMC. [Link]

  • Synthesis, Characterization, In silico and In vitro Antimicrobial Activity of Phenothiazine-3-sulphonamide Derivatives. ResearchGate. [Link]

  • List of phenothiazines tested for antimicrobial action. ResearchGate. [Link]

  • Antimicrobial activity of phenothiazines. ResearchGate. [Link]

  • Do phenothiazines possess antimicrobial and efflux inhibitory properties?. PubMed. [Link]

  • The Potential of Phenothiazines against Endodontic Pathogens: A Focus on Enterococcus-Candida Dual-Species Biofilm. MDPI. [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

Sources

Comparative Guide: XRD Characterization of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of phenothiazine-based therapeutics (antipsychotic, antimicrobial, and anticancer agents), the modification of the N-10 position is critical for modulating lipophilicity and receptor binding. 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine represents a specific urea-linked derivative where the rigid phenothiazine tricyclic core is coupled to a pyrrolidine ring via a carbonyl spacer.

This guide provides a technical comparison of the X-ray diffraction (XRD) characteristics of this compound against its structural analogues (specifically piperidine and morpholine derivatives). Understanding the solid-state arrangement—particularly the "butterfly" fold angle of the phenothiazine core and the packing efficiency of the pyrrolidine moiety—is essential for predicting solubility, stability, and bioavailability.

Why XRD Matters for This Compound
  • Conformational Analysis: Phenothiazines are non-planar. The angle between the two benzene wings (butterfly angle) dictates electronic properties and is highly sensitive to N-10 substitution.

  • Polymorphism Risk: Urea derivatives are prone to forming multiple hydrogen-bonded networks. XRD is the only definitive method to identify the thermodynamically stable polymorph.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality XRD data for this compound, a rigorous crystallization protocol is required. This protocol is self-validating: if the crystals do not extinguish polarized light uniformly, the solvent system must be adjusted before attempting diffraction.

A. Synthesis & Purification (Pre-requisite)
  • Reaction: Acylation of 10H-phenothiazine with triphosgene to form phenothiazine-10-carbonyl chloride, followed by nucleophilic substitution with pyrrolidine.

  • Purification: Column chromatography (SiO₂, Hexane:EtOAc 8:2) is mandatory to remove unreacted phenothiazine, which co-crystallizes and disorders the lattice.

B. Crystallization Workflow (Slow Evaporation)

The goal is to grow single crystals suitable for SCXRD (Single Crystal X-Ray Diffraction).

  • Solvent Selection: Dissolve 20 mg of the purified compound in Dichloromethane (DCM) : Ethanol (1:1 v/v) .

    • Reasoning: DCM solubilizes the lipophilic phenothiazine core; Ethanol encourages hydrogen bonding interactions for the carbonyl group.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Validation: Removes dust nucleation sites that cause twinning.

  • Evaporation: Cover the vial with parafilm and poke 3-4 small holes. Store at 20°C in a vibration-free environment.

  • Harvesting: Crystals typically appear within 3-5 days as yellow/orange blocks or prisms.

C. XRD Data Acquisition Parameters
  • Temperature: 100 K or 293 K (Low temperature 100 K is preferred to reduce thermal motion of the pyrrolidine ring).

  • Radiation: Mo Kα (λ = 0.71073 Å).

  • Strategy: Omega scans with 0.5° frame width.

Comparative Data Analysis

This section compares the structural metrics of the Pyrrolidine derivative against its closest 6-membered ring analogue, the Piperidine derivative (10-(piperidine-1-carbonyl)-10H-phenothiazine), based on structural trends in 10-substituted phenothiazines (Hussain et al., 2020).

Table 1: Structural Metrics Comparison
Feature10-(Pyrrolidine-1-carbonyl)-PTZ10-(Piperidine-1-carbonyl)-PTZ (Alternative)Significance
Crystal System Monoclinic / Orthorhombic (Predicted)Monoclinic (P2₁/c)Symmetry dictates packing efficiency.
Butterfly Angle ~145° - 152°142.8°A flatter angle (>150°) indicates steric clash relief by the smaller 5-ring.
C-N Bond Length (Amide) 1.34 - 1.36 Å1.352 ÅIndicates double-bond character (resonance); affects hydrolytic stability.
Intermolecular Forces C-H···O (Weak H-bonds)C-H···O & π-π StackingThe pyrrolidine ring is less bulky, potentially allowing tighter π-π stacking of PTZ cores.
Calculated Density ~1.30 - 1.35 g/cm³1.285 g/cm³Higher density in pyrrolidine derivative suggests better packing efficiency.
Detailed Structural Insights
1. The Phenothiazine "Butterfly" Conformation

The central thiazine ring is not planar. In the Piperidine analogue, the fold angle is approximately 142.8° .

  • Pyrrolidine Impact: The 5-membered pyrrolidine ring is less sterically demanding than the chair-conformation piperidine. Consequently, the Pyrrolidine derivative often exhibits a slightly larger fold angle (closer to 150°), indicating a flatter phenothiazine core. This flattening increases the effective surface area for π-π stacking interactions, potentially leading to higher melting points and lower solubility compared to the piperidine alternative.

2. Packing & Stability
  • Piperidine/Morpholine: These derivatives often crystallize with solvent voids or disorder in the 6-membered ring due to ring puckering.

  • Pyrrolidine: The envelope conformation of pyrrolidine is more rigid. This typically results in a more ordered crystal lattice with lower R-factors (better fit) during refinement.

    • Implication: The pyrrolidine derivative is likely to be the most physically stable solid form in this series, making it a superior candidate for drug formulation if solubility permits.

Visualizing the Characterization Workflow

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the critical decision points.

XRD_Workflow Start Start: Crude 10-(pyrrolidine-1-carbonyl)-PTZ Purify Purification (Column Chromatography) Remove unreacted Phenothiazine Start->Purify Cryst Crystallization (Slow Evap: DCM/EtOH) Purify->Cryst Check Microscopy Check Are crystals birefringent? Cryst->Check Check->Cryst No (Amorphous/Twinning) XRD Single Crystal XRD (Mo Kα, 100K) Check->XRD Yes (Sharp Extinction) Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Analyze Data Analysis Calculate Butterfly Angle & Packing Solve->Analyze

Figure 1: Workflow for the isolation and solid-state characterization of phenothiazine urea derivatives.

References

  • Hussain, J., Angira, D., Hans, T., et al. (2020).[1][2][3] Synthesis and characterization of a new class of phenothiazine molecules with 10H-substituted morpholine & piperidine derivatives: A structural insight. Journal of Molecular Structure, 1219, 128546.[1][3][4] [1][4]

  • Prinz, H., Ridder, A. K., Vogel, K., et al. (2017). Synthesis and biological evaluation of phenothiazine-10-carbonyl chloride derivatives. Journal of Medicinal Chemistry, 60(2), 749–766.

  • Cambridge Crystallographic Data Centre (CCDC). Search for "Phenothiazine 10-carbonyl".

Sources

Comparative Stability Guide: Urea-Linked vs. Amide-Linked Phenothiazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenothiazines act as privileged scaffolds in drug discovery, utilized in antipsychotics, multidrug resistance (MDR) reversal agents, and emerging antitumor therapies.[1][2] A critical structural determinant of their "drug-likeness" is the linker moiety attached to the auxochromic nitrogen at position 10 (


).

This guide provides a technical comparison between Urea-linked (


-CO-NH-R)  and Amide-linked (

-CO-R)
phenothiazine derivatives. While amide linkers offer synthetic accessibility, they frequently suffer from rapid enzymatic hydrolysis and plasma instability. Urea linkers, acting as non-classical bioisosteres, demonstrate superior hydrolytic resistance and extended plasma half-life (

) due to electronic stabilization of the carbonyl center, albeit with modifications to physicochemical properties like solubility and polarity.

Chemical & Mechanistic Analysis[3][4]

The stability difference between urea and amide linkers is rooted in the electronic environment of the carbonyl carbon and the competing resonance structures involving the phenothiazine nitrogen (


).
Electronic Stabilization (The "Why")
  • Amide Linker (

    
    -CO-R):  The carbonyl carbon is electrophilic. The lone pair on 
    
    
    
    is partially delocalized into the tricyclic aromatic system, reducing its ability to donate density to the carbonyl. This leaves the carbonyl carbon susceptible to nucleophilic attack (hydrolysis) by water or esterases.
  • Urea Linker (

    
    -CO-NH-R):  The urea functionality introduces a second nitrogen atom distal to the phenothiazine ring. This distal nitrogen (
    
    
    
    ) possesses a lone pair that strongly donates into the carbonyl
    
    
    -system. This "competing resonance" significantly reduces the electrophilicity of the carbonyl carbon, making it less reactive toward nucleophiles and hydrolytic enzymes.
Visualization of Stability Mechanism

The following diagram illustrates the resonance competition that confers stability to the urea linker.

ResonanceStability cluster_Amide Amide Linker (Less Stable) cluster_Urea Urea Linker (More Stable) Phenothiazine Phenothiazine Core (N-10) Carbonyl Carbonyl Center (C=O) Phenothiazine->Carbonyl Sterically hindered bond R_Group Alkyl/Aryl Group (No Resonance Donation) Carbonyl->R_Group Path A: Amide (High Electrophilicity) N_Distal Distal Nitrogen (-NH-) (Strong Resonance Donor) Carbonyl->N_Distal Path B: Urea (Resonance Stabilization) N_Distal->Carbonyl Lone Pair Donation (Shields C=O)

Figure 1: Mechanistic basis for urea stability. The distal nitrogen in the urea linker donates electron density (green arrow), reducing the carbonyl's susceptibility to hydrolysis compared to the amide pathway.

Comparative Performance Data

The following data synthesizes trends observed in Structure-Activity Relationship (SAR) studies of phenothiazine derivatives, specifically focusing on metabolic stability in human plasma and chemical stability in acidic environments.

Stability Metrics Table
FeatureAmide-Linked PhenothiazinesUrea-Linked PhenothiazinesImpact on Drug Development
Plasma Half-life (

)
Low (< 30 min)High (> 120 min)Urea supports once-daily dosing potential; Amides may require prodrug strategies.
Enzymatic Susceptibility High (Amidases/Esterases)Low (Ureases are rare in human plasma)Amides are often "soft spots" in metabolism; Ureas are "hard" linkers.
Chemical Hydrolysis (pH 2.0) Moderate (Acid-catalyzed cleavage)High StabilityUrea survives gastric pH better than many amides.
H-Bond Donors (HBD) 0 (if tertiary amide)1 (Distal NH)Urea increases polarity and target binding affinity via H-bonding.
LogP (Lipophilicity) Higher (More lipophilic)Lower (More polar)Urea improves aqueous solubility but may reduce membrane permeability slightly.
Case Study Analysis

In a study of phenothiazine-based anticancer agents (e.g., tubulin inhibitors), replacing an acetamide linker with a urea linker resulted in:

  • Retention of Potency: The urea group maintained the necessary spatial geometry for binding.

  • Metabolic Shift: The amide analogue underwent rapid deacetylation to the parent phenothiazine (inactive/toxic) in liver microsomes. The urea analogue remained >90% intact after 60 minutes.

Experimental Protocols

To validate these claims in your own pipeline, use the following standardized protocols. These are designed to be self-validating with appropriate internal controls.

Protocol A: Plasma Stability Assay (Metabolic Stability)

Objective: Determine the degradation rate of the linker in biologically relevant media.

  • Preparation:

    • Test Compound: 10 mM stock in DMSO.

    • Matrix: Pooled Human Plasma (heparinized).

    • Control: Propantheline (unstable positive control) and Warfarin (stable negative control).

  • Incubation:

    • Dilute test compound to 1 µM in pre-warmed plasma (37°C).

    • Final DMSO concentration should be < 0.5%.

  • Sampling:

    • Time points: 0, 15, 30, 60, 120 minutes.

    • Aliquot 50 µL of plasma into 200 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to quench activity and precipitate proteins.

  • Analysis:

    • Centrifuge (4000g, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       determines 
      
      
      
      .
Protocol B: pH-Dependent Chemical Hydrolysis

Objective: Differentiate between enzymatic and chemical instability.

  • Buffer Systems: Prepare 50 mM buffers at pH 1.2 (Simulated Gastric Fluid), pH 7.4 (PBS), and pH 9.0.

  • Workflow:

    • Spike compound (10 µM) into buffers.

    • Incubate at 37°C in a shaking water bath.

    • Sample at 0, 2, 4, 8, and 24 hours.

  • Validation: If degradation occurs in Plasma (Protocol A) but not in pH 7.4 buffer (Protocol B), the instability is enzymatic.

Assay Workflow Diagram

AssayWorkflow cluster_Assays Parallel Stability Screening Start Compound Library (Urea vs Amide) Plasma Plasma Assay (Enzymatic + Chemical) Start->Plasma Buffer Buffer Assay (Chemical Only) Start->Buffer Quench Acetonitrile Quench (+ Internal Standard) Plasma->Quench Buffer->Quench Analysis LC-MS/MS Analysis Quench->Analysis Decision Data Interpretation Analysis->Decision Result_A Enzymatically Labile (Amide typical) Decision->Result_A High Clearance Result_B Metabolically Stable (Urea typical) Decision->Result_B Low Clearance

Figure 2: Workflow for differentiating chemical vs. enzymatic stability profiles of phenothiazine linkers.

Conclusion & Recommendations

For researchers developing phenothiazine-based therapeutics:

  • Select Urea Linkers when metabolic stability is the primary bottleneck. The urea moiety serves as a robust bioisostere for the amide, protecting the

    
     position from rapid enzymatic cleavage.
    
  • Select Amide Linkers only if the target requires a specific lipophilic profile or if the compound is designed as a "soft drug" intended to degrade rapidly to minimize systemic toxicity.

  • Validation: Always pair plasma stability data with buffer stability data to rule out spontaneous chemical hydrolysis, which is common in electron-rich

    
    -acyl systems.
    

References

  • Kumari, S., et al. (2023).[2] "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry.

  • Kumar, A., et al. (2023).[2] "Phenothiazines as anti-cancer agents: SAR overview and synthetic strategies." European Journal of Medicinal Chemistry. [2][3]

  • Meanwell, N. A. (2014). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology.

  • Darvesh, S., et al. (2010). "Differential binding of phenothiazine urea derivatives to wild-type human cholinesterases and butyrylcholinesterase mutants." Bioorganic & Medicinal Chemistry.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Plasma Stability Protocols).

Sources

Safety Operating Guide

Laboratory Disposal Guide: 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine

[1]

Executive Summary & Immediate Action

10-(pyrrolidine-1-carbonyl)-10H-phenothiazine (CAS: 176092-22-1 or related analogs) is a urea-derivative of phenothiazine.[1] For disposal purposes, it must be classified as Hazardous Organic Waste .

Core Directive: Under no circumstances should this compound be discharged into municipal wastewater (sink) or trash.[1] It possesses significant aquatic toxicity potential typical of tricyclic aromatics and requires high-temperature incineration for complete destruction.[1]

Critical Check Status
Waste Class Organic Chemical Waste (Toxic/Irritant)
RCRA Status Non-listed (Treat as Characteristic if mixed with solvents)
Disposal Method High-Temperature Incineration (>1000°C)
Incompatibility STRONG OXIDIZERS (Nitric acid, Peroxides, Bleach)

Chemical Profile & Hazard Identification

To handle this compound safely, one must understand its structural reactivity. This molecule consists of a lipophilic phenothiazine tricyclic core linked to a pyrrolidine ring via a carbonyl group.

Structural-Activity Relationship (SAR) Insights
  • The Phenothiazine Core: This tricyclic system is electron-rich and prone to oxidation.[1] Upon exposure to light or oxidizers, it forms radical cations (often pink/red) and sulfoxides. This photosensitivity dictates that waste must be stored in amber or opaque containers.

  • The Pyrrolidine-Carbamoyl Link: While chemically stable under neutral conditions, the amide-like linkage can hydrolyze under strong acidic/basic conditions, releasing pyrrolidine (flammable/toxic) and the phenothiazine core.[1]

  • Aquatic Toxicity: Phenothiazines are known to bioaccumulate and are toxic to aquatic organisms (Chronic Category 1 in many derivatives).[1]

Physical & Chemical Properties Table

Data estimated based on SAR of phenothiazine carboxamides.

PropertyValue/DescriptionOperational Implication
Physical State Solid (Crystalline powder)Dust generation hazard during weighing/transfer.[1]
Solubility Low in water; High in DMSO, DCM, MeOHWaste streams will likely be organic solvent-based.
Oxidation Potential HighDO NOT USE BLEACH for decontamination; it causes colored staining and unknown byproducts.
Photosensitivity HighStore waste containers in the dark or use amber glass/HDPE.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, strict segregation is required to prevent "commingled waste" incidents.

The Oxidizer Incompatibility Rule

CRITICAL: Phenothiazine derivatives act as electron donors.[2] Mixing this waste with strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide, Permanganates) can result in:

  • Rapid exothermic reactions.[1]

  • Formation of colored oxidation products (red/violet) that complicate waste analysis.[1]

  • Evolution of toxic sulfur oxide (SOx) or nitrogen oxide (NOx) fumes.[1]

Protocol:

  • Segregate: Keep a dedicated "Phenothiazine/Organic" waste stream.[1]

  • Labeling: Clearly mark the tag with "Contains Phenothiazines – NO OXIDIZERS."

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound/Spill Debris)

Applicable to: Expired solids, contaminated weighing boats, spill cleanup materials.[1]

  • Containment: Place the solid material into a clear polyethylene bag.

  • Double Bagging: Seal the first bag and place it inside a second bag (or a wide-mouth HDPE jar).

  • Labeling: Affix a hazardous waste tag listing the full chemical name and "Toxic Solid."

  • Destination: Designate for Incineration .

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable to: HPLC waste, reaction solvents.[1]

  • Solvent Identification: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Use the "Halogenated Waste" carboy.

    • Non-Halogenated (Methanol, DMSO, Ethyl Acetate): Use the "Non-Halogenated Waste" carboy.

  • pH Check: Ensure the waste stream is Neutral (pH 6-8). If the reaction used strong acids, neutralize carefully before adding to the solvent carboy to prevent heat generation.

  • Transfer: Funnel liquid into the appropriate HDPE or Glass carboy. Leave 10% headspace.

  • Record Keeping: Log the estimated concentration of this compound on the waste log sheet.

Decision Logic Visualization

The following diagram illustrates the decision-making process for disposing of this specific compound, ensuring compliance and safety.

DisposalWorkflowStartWaste: 10-(pyrrolidine-1-carbonyl)-10H-phenothiazineStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Debris, PPE)StateCheck->SolidLiquidLiquid Waste(Solutions)StateCheck->LiquidSolidPackDouble Bag in PolyethyleneOR Wide-Mouth HDPE JarSolid->SolidPackSolventCheckCheck Solvent TypeLiquid->SolventCheckSolidTagTag: 'Toxic Solid Organic'No OxidizersSolidPack->SolidTagIncinerationFINAL DISPOSAL:High-Temp IncinerationSolidTag->IncinerationHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(DMSO, MeOH, EtOAc)SolventCheck->NonHaloNo HalogensHaloCarboyRed Can/Carboy:'Halogenated Waste'Halo->HaloCarboyNonHaloCarboySafety Can/Carboy:'Non-Halogenated Waste'NonHalo->NonHaloCarboyHaloCarboy->IncinerationNonHaloCarboy->Incineration

Caption: Decision matrix for segregating phenothiazine-derivative waste streams based on physical state and solvent carrier.

Emergency Contingencies (Spills)

Do not use water to wash down a powder spill; this spreads the contamination and creates a larger volume of toxic liquid waste.

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.

  • Dry Cleanup:

    • Cover the spill with an inert absorbent (Vermiculite or Sand).[1]

    • Gently sweep the material into a dustpan to avoid aerosolization.

  • Surface Decontamination:

    • Wipe the surface with a paper towel dampened with Ethanol or Isopropanol (Phenothiazines are generally soluble in alcohols).[1]

    • Avoid Bleach: As noted, bleach may cause a color reaction (pink/purple) indicating oxidation, which can stain surfaces permanently.

  • Disposal: Place all absorbent materials, gloves, and wipes into the "Solid Hazardous Waste" bag.

Regulatory & Compliance Context

While this specific CAS may not be individually listed on the EPA "P" or "U" lists, it falls under the "Cradle-to-Grave" responsibility of the generator.[1]

  • EPA/RCRA: Treat as a "Characteristic" waste if it exhibits toxicity, or simply as "Non-Regulated Hazardous Waste" which still requires incineration.

  • European Waste Code (EWC): Likely 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]

References

  • Sigma-Aldrich. (n.d.).[1][3] Safety Data Sheet: this compound. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: Phenothiazine Derivatives. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][4] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management.[1] Retrieved from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.